1,5-Dihydroxy-6,7-dimethoxyxanthone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroxy-6,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-10-6-7-12(17)11-8(16)4-3-5-9(11)21-14(7)13(18)15(10)20-2/h3-6,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHTGGYJGLTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256384 | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38710-31-5 | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38710-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 1,5-dihydroxy-6,7-dimethoxyxanthone, a member of the xanthone (B1684191) class of compounds which are of significant interest for their diverse biological activities. While a direct, experimentally validated protocol for this specific molecule is not extensively documented in publicly available literature, this document outlines a robust and scientifically plausible synthetic strategy. The proposed synthesis is based on well-established methodologies for the formation of the xanthone scaffold, primarily the Grover-Shah-Shah reaction. This guide includes detailed experimental protocols for the synthesis of key precursors and the final cyclization step, a summary of relevant quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers, scientists, and professionals in the field of drug development.
Introduction
Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a class of oxygenated heterocyclic compounds widely distributed in nature.[1] They exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is crucial for their biological function.[1] this compound is a polysubstituted xanthone with potential pharmacological applications. This guide details a proposed synthetic pathway for its preparation, which can be valuable for creating derivatives for structure-activity relationship (SAR) studies and further drug discovery efforts.
The cornerstone of the proposed synthesis is the Grover-Shah-Shah reaction, a powerful method for constructing the xanthone nucleus via the condensation of a substituted 2-hydroxybenzoic acid with a phenol (B47542) in the presence of a condensing agent.[1][3]
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a convergent route, culminating in the acid-catalyzed cyclocondensation of 2-hydroxy-4,5-dimethoxybenzoic acid (3) and phloroglucinol (B13840) (4) . The overall synthetic strategy is depicted in the reaction scheme below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.[2][4][5]
Synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid (3)
This procedure involves the selective demethylation of 2,4,5-trimethoxybenzoic acid.[4]
-
Materials:
-
2,4,5-Trimethoxybenzoic acid (1)
-
Piperidine
-
N,N-Dimethylacetamide (DMA)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
-
Procedure:
-
Suspend 2,4,5-trimethoxybenzoic acid (1.0 eq) and piperidine (2.5 eq) in N,N-dimethylacetamide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the mixture to 150 °C and stir for 2-3 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of approximately 2 with concentrated HCl, which will cause the product to precipitate.
-
Stir the mixture at room temperature overnight to ensure complete precipitation.[4]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under reduced pressure to yield 2-hydroxy-4,5-dimethoxybenzoic acid (3).
-
Synthesis of this compound (5)
This protocol utilizes the Grover-Shah-Shah reaction for the condensation of the benzoic acid derivative and phloroglucinol.[2]
-
Materials:
-
2-Hydroxy-4,5-dimethoxybenzoic acid (3) (1.0 eq)
-
Phloroglucinol (4) (1.0 eq)
-
Eaton's reagent (7.7% w/w P₂O₅ in MeSO₃H)
-
Ice-water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a stirred mixture of 2-hydroxy-4,5-dimethoxybenzoic acid (3) and phloroglucinol (4) in a round-bottom flask, add Eaton's reagent (approximately 10-fold excess by weight) at room temperature.
-
Heat the reaction mixture to 80-85 °C and stir for 3-4 hours. Monitor the reaction by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.
-
A solid precipitate of the crude xanthone will form. Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.
-
For further purification, the crude product can be dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure this compound (5).
-
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis. Data for the final product are estimated based on structurally similar compounds found in the literature.
| Compound | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 2,4,5-Trimethoxybenzoic acid | 1 | C₁₀H₁₂O₅ | 212.20 | 143-146 | - |
| 2-Hydroxy-4,5-dimethoxybenzoic acid | 3 | C₉H₁₀O₅ | 198.17 | 166-168 | 75-95 |
| Phloroglucinol | 4 | C₆H₆O₃ | 126.11 | 218-220 | - |
| This compound | 5 | C₁₅H₁₂O₆ | 288.25 | 230-235 | 50-65 |
Data are estimated based on analogous reactions and similar xanthone structures.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target xanthone.
References
- 1. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Isolating 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide for Natural Product Researchers
This technical guide offers a comprehensive overview of the methodologies for isolating 1,5-dihydroxy-6,7-dimethoxyxanthone from plant sources. Designed for researchers, scientists, and professionals in drug development, this document outlines a generalized yet detailed experimental workflow, from initial extraction to final purification. While specific literature detailing the isolation of this exact xanthone (B1684191) is limited, the protocols herein are based on established methods for structurally similar polyoxygenated xanthones.
Natural Occurrence
This compound belongs to the xanthone class of polyphenolic compounds, which are secondary metabolites found in various plant families, fungi, and lichens.[1][2] Xanthones are particularly abundant in the Gentianaceae and Clusiaceae families.[3] While direct isolation of this compound is not extensively documented, structurally related xanthones have been isolated from plants of the Swertia and Canscora genera.[4][5] For instance, various tetraoxygenated and pentaoxygenated xanthones have been successfully isolated from Swertia purpurascens Wall.[4] and Canscora decussata.[5][6] These genera, therefore, represent promising starting points for the targeted isolation of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not widely available in the literature. The following tables summarize key physicochemical properties and expected spectroscopic data, based on its chemical structure and data from analogous xanthone compounds.[7][8]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | (Calculated) |
| Molecular Weight | 288.25 g/mol | (Calculated) |
| Appearance | Expected to be a yellow crystalline solid | [9] |
| Solubility | Expected to be soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and other organic solvents; sparingly soluble in water. | [9] |
Table 2: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Data |
| UV-Vis (λmax in Methanol) | Characteristic xanthone absorptions around 240-260, 310-330, and 360-380 nm.[7] |
| IR (KBr, cm⁻¹) | Expected peaks for hydroxyl (O-H), methoxy (B1213986) (C-O), carbonyl (C=O), and aromatic (C-H, C=C) groups.[7] |
| ¹H-NMR | Expected signals for methoxy protons, aromatic protons, and hydroxyl protons.[8] |
| ¹³C-NMR | Expected signals for carbonyl carbon, aromatic carbons, and methoxy carbons.[8] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 288. |
Experimental Protocols: Isolation and Purification
The isolation of xanthones from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.[9] The following is a generalized protocol adaptable for the isolation of this compound.
Plant Material Preparation and Extraction
-
Preparation : Air-dry the plant material (e.g., whole plant, roots, or stem bark) at room temperature to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.[9]
-
Extraction : Perform maceration by soaking the powdered plant material (e.g., 1 kg) in a suitable solvent like methanol (e.g., 5 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.[9]
-
Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude methanol extract.[9]
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning : Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).[9]
-
Liquid-Liquid Extraction : Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Xanthones are typically enriched in the ethyl acetate fraction.[9]
-
Concentration of Fractions : Collect each solvent fraction and concentrate them to dryness using a rotary evaporator.[9]
Chromatographic Purification
A combination of chromatographic techniques is generally necessary to isolate the pure compound.[9]
-
Silica (B1680970) Gel Column Chromatography (Initial Separation) :
-
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent like n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity, for instance, starting with 100% n-hexane and gradually introducing ethyl acetate, followed by an ethyl acetate/methanol gradient.[9]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.[9]
-
-
Sephadex LH-20 Column Chromatography (Fine Purification) :
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
Use methanol as the mobile phase to effectively remove smaller molecular weight impurities.[7]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing) :
-
For high-purity isolation, subject the semi-purified fractions to preparative HPLC.[7]
-
A C18 reversed-phase column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. A small amount of formic acid can be added to improve peak shape.[7][9]
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm or 320 nm) and collect the peak corresponding to the target xanthone.[9]
-
Visualization of Experimental Workflow
The following diagrams illustrate the generalized workflow for the isolation of xanthones from plant sources.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents of gentianaceae XIV: tetraoxygenated and pentaoxygenated xanthones of Swertia purpurascens Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytopharmacologic aspects of Canscora decussata Roem and Schult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canscora decussata (Gentianaceae) xanthones. 3. Pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-dihydroxy-6,7-dimethoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are known for their diverse pharmacological activities. Xanthones feature a dibenzo-γ-pyrone scaffold and are found in a variety of plant species. The biological activity of these compounds is often influenced by the substitution pattern on their core structure. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, compiled from available literature and predictive models. While experimentally derived spectra for this specific molecule are not widely available in public databases, this document presents expected spectral characteristics and generalized experimental protocols for the analysis of xanthones. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Molecular Structure
Molecular Formula: C₁₅H₁₂O₇[1]
Molecular Weight: 304.25 g/mol [1]
Structure:
Figure 1. Chemical structure of this compound.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the elemental composition of a compound. The predicted m/z values for various adducts of this compound are crucial for interpreting mass spectra.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 305.0605 |
| [M+Na]⁺ | 327.0424 |
| [M-H]⁻ | 303.0459 |
Table 1: Predicted m/z values for this compound adducts.[2]
UV-Vis Spectroscopy
Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum. For this compound, the expected absorption maxima (λmax) are presented below.
| Band | Expected λmax (nm) |
| Band I | 240-260 |
| Band II | 310-330 |
| Band III | 360-380 |
Table 2: Expected UV-Vis absorption maxima for this compound.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in the following table.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| O-H | 3500-3200 | Hydroxyl group stretching |
| C-H | 3100-3000 | Aromatic C-H stretching |
| C=O | ~1650 | Conjugated ketone (xanthone carbonyl) stretching[2] |
| C=C | 1600-1450 | Aromatic C=C stretching[2] |
| C-O | 1280-1000 | Aryl ether and alcohol C-O stretching[2] |
Table 3: Expected characteristic IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Expected Signals):
-
Signals for methoxy (B1213986) protons.
-
Signals for aromatic protons.
-
Signals for hydroxyl protons.
¹³C-NMR (Expected Signals):
-
Signal for the carbonyl carbon.
-
Signals for aromatic carbons.
-
Signals for methoxy carbons.
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and spectroscopic analysis of xanthones from natural sources, which can be adapted for this compound.[1][2]
Extraction and Isolation
-
Preparation of Plant Material: Dried and powdered plant material (e.g., leaves, bark) is used for extraction.[2]
-
Solvent Extraction: Maceration or Soxhlet extraction is performed with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727).[2]
-
Chromatographic Separation: The crude extracts are subjected to column chromatography using silica (B1680970) gel or Sephadex LH-20. Elution is carried out with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol).[1][2]
-
Purification: Fractions containing the target compound are further purified by techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.[2]
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is typically used to determine the accurate mass and molecular formula.[2]
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a suitable deuterated solvent such as methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.[2]
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of xanthones.
References
A Technical Guide to the Bioactivity Screening of 1,5-Dihydroxy-6,7-dimethoxyxanthone
Introduction
1,5-Dihydroxy-6,7-dimethoxyxanthone is a member of the xanthone (B1684191) class of polyphenolic compounds. Xanthones are characterized by their dibenzo-γ-pyrone scaffold and are known for a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is a key determinant of their biological function.[3] While extensive research exists for many xanthone derivatives, specific bioactivity data for this compound is limited. This guide provides a comprehensive framework for its bioactivity screening, leveraging established protocols and mechanistic insights derived from structurally related and well-researched xanthones. The methodologies and potential signaling pathways detailed herein offer a robust starting point for the scientific investigation of this compound.
Anticancer Activity
The cytotoxic potential against various cancer cell lines is a hallmark of many xanthones.[3][4] This activity is often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[4][5][6]
Quantitative Data: In Vitro Cytotoxicity
While comprehensive data is still emerging, preliminary studies have indicated the cytotoxic potential of some xanthone derivatives. For context, the half-maximal inhibitory concentration (IC₅₀) values for various hydroxyxanthones against several cancer cell lines are presented below. Lower IC₅₀ values are indicative of higher cytotoxic potency.[7]
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Trihydroxyxanthone 3a | MCF-7 (Breast Cancer) | 184 ± 15 | [7] |
| Trihydroxyxanthone 3a | WiDr (Colorectal Cancer) | 254 ± 15 | [7] |
| Trihydroxyxanthone 3a | HeLa (Cervical Cancer) | 277 ± 9 | [7] |
| Trihydroxyxanthone 3c | WiDr (Colorectal Cancer) | 209 ± 4 | [7] |
| Trihydroxyxanthone 3c | HeLa (Cervical Cancer) | 241 ± 13 | [7] |
| Dihydroxyxanthone 3b | MCF-7 (Breast Cancer) | >1000 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7][8]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Workflow and Potential Signaling Pathway
Antioxidant Activity
The antioxidant properties of xanthones are primarily attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[9]
Quantitative Data: Radical Scavenging Activity
The antioxidant potential of xanthones is often quantified by their ability to scavenge stable free radicals like DPPH. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the radicals.
| Xanthone Derivative | DPPH IC₅₀ (µM) | Reference |
| Dihydroxyxanthone (3b) | 349 ± 68 | [7] |
| 1,3,6,7-Tetrahydroxyxanthone | 28.45 | [9] |
| Garcinone E | 63.05 | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. This decolorization is measured spectrophotometrically.[9]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Adjust the absorbance of this solution to approximately 1.0 at 517 nm.[9]
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which a range of concentrations is prepared.[7]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample solution with the DPPH solution. For example, add 50 µL of the sample to 150 µL of the DPPH solution. A positive control (e.g., ascorbic acid or BHT) and a blank (methanol) should be included.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[7][9]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the xanthone.
Visualization: Workflow for DPPH Assay
Anti-inflammatory Activity
Xanthones have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[10][11] A common method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: Macrophages (like RAW 264.7 cells) produce nitric oxide (NO) as a pro-inflammatory mediator when stimulated with LPS. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is converted to nitrite (B80452), which can be quantified using the Griess reagent.[8]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.[8]
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours.[8]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[8]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Visualization: Workflow and Potential Signaling Pathway
This compound, based on the established bioactivities of its chemical class, represents a promising candidate for drug discovery and development. This guide outlines the fundamental screening protocols for assessing its anticancer, antioxidant, and anti-inflammatory potential. The provided methodologies for cytotoxicity, radical scavenging, and nitric oxide inhibition assays, along with insights into the potential underlying signaling pathways like MAPK and NF-κB, form a comprehensive framework for its initial pharmacological evaluation. Further research is warranted to fully elucidate the specific activities and mechanisms of this compound, which will be crucial for its potential translation into therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
In Silico Analysis of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational methodologies and predictive analyses for evaluating the therapeutic potential of 1,5-dihydroxy-6,7-dimethoxyxanthone.
This technical guide provides a comprehensive overview of the in silico studies applicable to this compound, a polysubstituted xanthone (B1684191) of interest for its potential pharmacological activities. While direct in silico studies on this specific molecule are limited in publicly available literature, this document outlines the established computational protocols and presents analogous data from structurally related xanthone derivatives to provide a predictive framework for its analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products and their derivatives for therapeutic applications.
Introduction to this compound and In Silico Drug Discovery
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core, as seen in this compound, is crucial in determining its biological activity.
In silico drug discovery methods offer a rapid and cost-effective approach to predict the pharmacokinetic and pharmacodynamic properties of chemical compounds, thereby accelerating the identification of potential drug candidates. These computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, are invaluable tools in the early stages of drug development.
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method provides insights into the binding affinity, typically expressed as a binding energy score, and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Potential Biological Targets
Based on the known activities of structurally similar xanthone derivatives, several protein targets are of high interest for in silico investigation of this compound. These include:
-
Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of cell cycle and proliferation, and their inhibition is a major strategy in cancer therapy.
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition can alleviate inflammation and pain.
-
Neurological Targets: Acetylcholinesterase (AChE) is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic approach for Alzheimer's disease.
Experimental Protocol for Molecular Docking
A generalized protocol for performing molecular docking studies with a xanthone derivative is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Gasteiger charges are computed for the protein atoms.
-
The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The prepared ligand is saved in a suitable format (e.g., PDBQT).
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein.
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.
-
Multiple docking runs are performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docking poses are clustered and ranked based on their binding energy scores.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The binding interactions between the ligand and the protein are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Data Presentation: Predicted Binding Affinities of Analogous Xanthones
The following table summarizes the predicted binding affinities of various dihydroxy-dimethoxyxanthone derivatives against potential protein targets, as reported in in silico studies. This data serves as a reference for the expected range of binding energies for this compound.
| Xanthone Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Interactions |
| 1,7-dihydroxy-3,4-dimethoxyxanthone | TLR4/MD-2 complex | -8.2 | Hydrogen bonds with Arg90, Ser118 of MD-2 |
| Dihydroxy-dimethoxyxanthone analog | Acetylcholinesterase | -9.5 to -11.0 | π-π stacking with Trp84, Phe330 |
| Dihydroxy-dimethoxyxanthone analog | Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 | Hydrogen bonds with Arg120, Tyr355 |
| Dihydroxy-dimethoxyxanthone analog | EGFR Tyrosine Kinase | -8.0 to -9.5 | Hydrogen bond with Met793 |
ADMET Prediction: Assessing Drug-Likeness and Safety Profile
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Experimental Protocol for ADMET Prediction
A variety of online and standalone software tools are available for ADMET prediction. A typical workflow involves:
-
Input: The chemical structure of this compound is provided as a SMILES string or in a standard chemical file format.
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: The predicted values are compared against established thresholds for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.
Data Presentation: Predicted ADMET Properties of Analogous Xanthones
The following table presents a summary of predicted ADMET properties for a representative dihydroxy-dimethoxyxanthone, illustrating the type of data generated from such analyses.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | ~300 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | ~2.5 - 3.5 | Optimal for oral absorption |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule (≤10) |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good oral bioavailability expected |
| Blood-Brain Barrier Penetration | Low to Medium | Potential for CNS or peripheral action |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Molecular Dynamics Simulations: Understanding Dynamic Behavior
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes in both the ligand and the protein upon binding.
Experimental Protocol for Molecular Dynamics Simulations
A standard protocol for running an MD simulation of a xanthone-protein complex is as follows:
-
System Preparation:
-
The docked complex of this compound and the target protein is used as the starting structure.
-
The complex is placed in a periodic box of water molecules.
-
Ions are added to neutralize the system and to mimic physiological salt concentration.
-
-
Simulation:
-
The system is first minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.
-
A production run of the simulation is performed for a specified duration (e.g., 50-100 nanoseconds).
-
-
Analysis:
-
The trajectory of the simulation is analyzed to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation: Using methods like MM-PBSA to estimate the binding affinity.
-
-
Data Presentation: Representative Molecular Dynamics Simulation Data
The following table summarizes the kind of quantitative data that can be extracted from an MD simulation of a xanthone-protein complex.
| Parameter | Typical Value/Observation | Interpretation |
| Protein RMSD | 1.5 - 3.0 Å | The protein structure is stable during the simulation. |
| Ligand RMSD | < 2.0 Å (within active site) | The ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | Maintained for > 80% of simulation time | Indicates strong and stable hydrogen bonding interactions. |
| MM-PBSA Binding Energy | -30 to -60 kcal/mol | Provides a more accurate estimation of binding affinity. |
Visualizations of In Silico Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the typical workflows for the in silico studies described in this guide and a hypothetical signaling pathway that could be modulated by this compound.
An In-depth Technical Guide to 1,5-Dihydroxy-6,7-dimethoxyxanthone: Natural Sources, Isolation, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-dihydroxy-6,7-dimethoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The primary known natural source of this compound is identified, and a detailed, adaptable protocol for its isolation and purification is presented. While specific quantitative data on its natural abundance remains elusive in current literature, this guide compiles available information on its biological activities, offering insights into its potential as a therapeutic agent. Particular attention is given to its anti-inflammatory and anti-proliferative effects. The document also explores the general signaling pathways associated with xanthones, providing a foundation for future research into the specific mechanisms of this compound.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in the plant kingdom and have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound is a specific member of this family, and this guide aims to consolidate the current knowledge regarding its natural origins, isolation, and biological significance for researchers and professionals in the field of drug discovery and development.
Natural Source
The primary and currently identified natural source of this compound is the plant species Cratoxylum cochinchinense (Lour.) Blume, a member of the Hypericaceae family. This plant is found in various parts of Southeast Asia. In scientific literature, this compound is also referred to as cratocochine A .
A study focused on the chemical constituents of the stems and leaves of Cratoxylum cochinchinense led to the isolation and identification of this novel xanthone[1]. The plant is a rich source of various other xanthones, highlighting its importance in natural product research[2][3][4][5][6].
Quantitative Data
As of the latest available research, specific quantitative data on the yield or concentration of this compound from Cratoxylum cochinchinense has not been reported in the literature. The abundance of natural products can vary significantly based on factors such as the geographical location of the plant, the season of collection, the specific plant part used for extraction, and the extraction methodology employed.
For context, a study on the isolation of various compounds from 10 kg of dried and smashed leaves and stems of C. cochinchinense yielded 50.1 mg of one of the isolated compounds after several chromatographic steps, illustrating the typical low yields of individual compounds from natural sources[7]. Future research involving quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, would be necessary to determine the precise concentration of this compound in different parts of the plant.
Table 1: Summary of Available Data for this compound
| Parameter | Value/Information | Source |
| Natural Source | Cratoxylum cochinchinense (stems and leaves) | [1] |
| Synonym | Cratocochine A | [1] |
| Reported Yield | Not Reported | - |
| Reported Purity | Not Reported | - |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Cratoxylum cochinchinense involves a multi-step process of extraction and chromatographic purification. The following is a detailed, adaptable protocol based on methodologies reported for the isolation of xanthones from this plant[1][7].
Plant Material and Extraction
-
Plant Material Preparation: The stems and leaves of Cratoxylum cochinchinense are collected, air-dried, and ground into a coarse powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material (e.g., 10 kg) is macerated with a suitable solvent, such as 80% aqueous acetone (B3395972) or 90% ethanol, at room temperature for an extended period (e.g., 3 days, repeated three times)[1][7]. The solvent is then filtered.
-
Solvent Evaporation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol[7]. This step fractionates the extract based on the polarity of the constituent compounds. Xanthones are typically enriched in the dichloromethane and ethyl acetate fractions.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The dichloromethane or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate[7]. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Octadecylsilyl (ODS) Column Chromatography: Fractions containing the target compound are further purified using reversed-phase column chromatography on ODS. Elution is typically performed with a gradient of methanol (B129727) and water[1].
-
Sephadex LH-20 Column Chromatography: To remove smaller molecular weight impurities, fractions rich in the desired xanthone can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent[1].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient[1].
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR spectroscopy to determine the proton and carbon framework.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
UV-Vis and IR Spectroscopy: To identify the chromophore and functional groups present in the molecule.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, preliminary research has indicated its potential biological activities. Furthermore, the broader class of xanthones is known to modulate various cellular signaling cascades.
Reported Biological Activities of this compound (cratocochine A)
-
Anti-rheumatoid Arthritis Activity: In a study evaluating the anti-proliferative effects of compounds isolated from C. cochinchinense on synoviocytes in vitro, cratocochine A (compound 1) was among the xanthones that displayed notable inhibitory activity on the proliferation of MH7A synoviocytes[1]. This suggests a potential anti-inflammatory role in the context of rheumatoid arthritis. The reported IC₅₀ values for the active xanthones ranged from 8.98 ± 0.12 to 228.68 ± 0.32 μmol·L⁻¹[1].
Postulated Signaling Pathways Based on Xanthone Pharmacology
Given the structural similarities to other bioactive xanthones, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
-
Anti-inflammatory Pathways: Many xanthones exhibit anti-inflammatory properties by targeting pro-inflammatory signaling cascades. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Under inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Inhibition of this pathway would lead to a reduction in the inflammatory response.
References
- 1. [Chemical constituents from stems and leaves of Cratoxylum cochinchinense and their inhibitory effects on proliferation of synoviocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthones from the stems of Cratoxylum cochinchinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthones from the twigs of Cratoxylum cochinchinense | Semantic Scholar [semanticscholar.org]
- 5. Four New Xanthones from Cratoxylum cochinchinense and Their In Vitro Antiproliferative Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new xanthones from the stems of Cratoxylum cochinchinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pair of new enantiomers of xanthones from the stems and leaves of Cratoxylum cochinchinense - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Potential of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Xanthones, a class of polyphenolic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities, including their potential as antimicrobial agents. Their unique heterocyclic scaffold has been a focal point for the development of new therapeutics. This technical guide delves into the antibacterial activity of a specific xanthone (B1684191), 1,5-dihydroxy-6,7-dimethoxyxanthone. While direct experimental data on the antibacterial properties of this particular compound is not extensively available in current literature, this document provides a comprehensive overview based on the activity of structurally related xanthone derivatives. This guide aims to offer a foundational understanding for researchers and professionals in drug development by presenting comparative data, standardized experimental protocols, and conceptual mechanistic pathways.
Quantitative Analysis of Antibacterial Activity in Xanthone Derivatives
To contextualize the potential antibacterial efficacy of this compound, it is crucial to examine the performance of its structural analogs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various xanthone derivatives against a panel of clinically relevant bacteria. This data, extracted from multiple studies, highlights the broad-spectrum potential of the xanthone scaffold.
| Xanthone Derivative | Test Organism | MIC (µg/mL) | Reference |
| α-Mangostin | Staphylococcus aureus (MRSA) | 1.57-12.5 | [1][2] |
| Rubraxanthone | Staphylococcus aureus (MRSA) | 0.31-1.25 | [1][2] |
| 1,3-dihydroxy-,2',2'-dimethylpyrano-(5,6)-xanthone | Gram-positive bacteria | 8-32 | [3] |
| ω-Aminoalkoxylxanthone Derivatives | Staphylococcus aureus (MDR) | 4 | [4] |
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Trichophyton rubrum FF5 | 16 | [5] |
| 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | E. coli ATCC 25922 | - | [5] |
| 1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | E. coli ATCC 25922 | - | [5] |
Note: A hyphen (-) indicates that the specific quantitative data was not provided in the abstract.
Detailed Experimental Protocols
The following section outlines a standardized methodology for determining the antibacterial activity of xanthone compounds, based on protocols frequently cited in the literature for similar molecules.
Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Bacterial strains (e.g., Staphylococcus aureus, Bacillus sp., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) are cultured on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.[6]
- A few colonies are then transferred to a sterile broth (e.g., Tryptic Soy Broth) and incubated at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Xanthone Solutions:
- The test compound, this compound, is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
3. Incubation and Observation:
- Each well of the microtiter plate containing the diluted xanthone compound is inoculated with the prepared bacterial suspension.
- Positive (broth with bacteria and no compound) and negative (broth only) controls are included.
- The plates are incubated at 37°C for 16-20 hours under aerobic conditions.[7]
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
4. (Optional) Addition of a Growth Indicator:
- To aid in the visualization of bacterial growth, a growth indicator such as resazurin (B115843) solution can be added to each well after incubation. A color change (e.g., from blue to pink) indicates bacterial metabolic activity.[6]
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes involved in evaluating antibacterial activity and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Potential Antibacterial Mechanisms of Xanthone Derivatives.
Conclusion
While direct evidence for the antibacterial activity of this compound remains to be established, the broader class of xanthones demonstrates significant promise as a source of novel antimicrobial agents. The data presented on related compounds suggest that this specific xanthone may also possess antibacterial properties, warranting further investigation. The provided experimental protocol offers a standardized approach for such evaluations. The potential mechanisms of action, including disruption of the cell membrane and inhibition of DNA synthesis, provide a framework for future mechanistic studies. For researchers and drug development professionals, this compound represents an unexplored yet potentially valuable molecule in the ongoing search for new antibiotics.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Polyoxygenated Xanthones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxygenated xanthones are a class of specialized metabolites characterized by a dibenzo-γ-pyrone scaffold. These compounds, found predominantly in a few families of higher plants such as Clusiaceae, Hypericaceae, and Gentianaceae, exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the biosynthetic pathway of polyoxygenated xanthones, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic engineering.
The biosynthesis of the xanthone (B1684191) core originates from the shikimate and acetate-malonate pathways.[1][3][4] A key intermediate, 2,3′,4,6-tetrahydroxybenzophenone, is formed and subsequently undergoes regioselective intramolecular oxidative cyclization to yield the foundational xanthone scaffolds, 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone.[1][2][5] Further downstream modifications, such as hydroxylation, glycosylation, and prenylation, lead to the vast structural diversity observed in naturally occurring xanthones.
Core Biosynthetic Pathway
The biosynthesis of polyoxygenated xanthones can be broadly divided into three stages: 1) formation of the benzophenone (B1666685) scaffold, 2) oxidative cyclization to the xanthone core, and 3) downstream modifications. Two main routes, L-phenylalanine-dependent and -independent, contribute to the formation of the initial benzophenone intermediate.[1][2]
Formation of the Benzophenone Scaffold
The initial steps involve the convergence of the shikimate and acetate-malonate pathways to produce a key benzophenone intermediate.
-
L-Phenylalanine-Dependent Pathway: In plants like those from the Hypericaceae family, L-phenylalanine, derived from the shikimate pathway, is the primary precursor.[1]
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, a committed step in the phenylpropanoid pathway.
-
Chain Shortening: A series of enzymatic reactions, including the action of cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), and benzaldehyde (B42025) dehydrogenase (BD), convert trans-cinnamic acid to benzoic acid.
-
Benzoyl-CoA Formation: Benzoate-CoA ligase (BZL) activates benzoic acid to its CoA thioester, benzoyl-CoA.
-
Benzophenone Synthase (BPS): This type III polyketide synthase catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[6]
-
-
L-Phenylalanine-Independent Pathway: In families such as Gentianaceae, the pathway can proceed independently of L-phenylalanine, utilizing an intermediate from the shikimate pathway, 3-hydroxybenzoic acid.[1]
-
3-Hydroxybenzoyl-CoA Formation: 3-hydroxybenzoic acid is activated to 3-hydroxybenzoyl-CoA.
-
Benzophenone Synthase (BPS) Activity: BPS then catalyzes the condensation of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA.
-
A crucial subsequent step is the 3'-hydroxylation of the benzophenone intermediate, catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to yield 2,3',4,6-tetrahydroxybenzophenone.[6]
Oxidative Cyclization to the Xanthone Core
The central step in xanthone biosynthesis is the intramolecular oxidative C-O phenol (B47542) coupling of 2,3',4,6-tetrahydroxybenzophenone. This reaction is catalyzed by specific cytochrome P450 monooxygenases, often referred to as xanthone synthases, which exhibit regioselectivity, leading to two primary xanthone scaffolds:
-
1,3,7-Trihydroxyxanthone (1,3,7-THX) Synthase (CYP81AA1): This enzyme directs the cyclization para to the 3'-hydroxyl group.
-
1,3,5-Trihydroxyxanthone (1,3,5-THX) Synthase (CYP81AA2): This enzyme directs the cyclization ortho to the 3'-hydroxyl group.
Downstream Modifications
The core xanthone scaffolds, 1,3,5-THX and 1,3,7-THX, undergo a variety of modifications that contribute to the vast diversity of polyoxygenated xanthones. These modifications include:
-
Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the xanthone ring by specific hydroxylases.
-
O- and C-Glycosylation: Sugar moieties can be attached to the xanthone core via O- or C-glycosidic bonds, catalyzed by glycosyltransferases. For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) has been identified in the biosynthesis of norathyriol 6-O-glucoside.[5]
-
Prenylation: The attachment of prenyl groups, typically dimethylallyl pyrophosphate (DMAPP), is a common modification catalyzed by prenyltransferases.
-
Methylation: O-methyltransferases can add methyl groups to hydroxyl functions.
Data Presentation
Table 1: Key Enzymes in the Biosynthesis of Polyoxygenated Xanthones
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) | Plant Source Example |
| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid | Hypericum androsaemum |
| Benzoate-CoA Ligase | BZL | CoA ligation | Benzoic acid, ATP, CoA | Benzoyl-CoA, AMP, PPi | Hypericum calycinum |
| Benzophenone Synthase | BPS | Polyketide synthesis | Benzoyl-CoA, 3 x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericum androsaemum |
| Benzophenone 3'-Hydroxylase | B3'H | Hydroxylation | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | Hypericum androsaemum |
| 1,3,7-Trihydroxyxanthone Synthase | CYP81AA1 | Oxidative cyclization | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Hypericum perforatum |
| 1,3,5-Trihydroxyxanthone Synthase | CYP81AA2 | Oxidative cyclization | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | Hypericum perforatum |
| Norathyriol 6-O-glucosyltransferase | StrGT9 | Glucosylation | Norathyriol, UDP-glucose | Norathyriol 6-O-glucoside | Gentiana species |
Experimental Protocols
Protocol 1: General Method for Isotopic Labeling Studies to Elucidate Biosynthetic Pathways
This protocol outlines a general approach for using stable isotope-labeled precursors to trace the biosynthetic pathway of polyoxygenated xanthones in plant cell suspension cultures.
1. Materials:
-
Plant cell suspension culture capable of producing xanthones (e.g., Hypericum perforatum).
-
Growth and production media for the specific cell line.
-
Sterile, stable isotope-labeled precursor (e.g., ¹³C₆-L-phenylalanine or ¹³C-labeled glucose).
-
Sterile water for dissolving the precursor.
-
Sterile syringe filters (0.22 µm).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Extraction solvent (e.g., methanol (B129727) or ethanol).
-
Analytical instrumentation (e.g., LC-MS/MS, NMR).
2. Procedure:
-
Cell Culture Maintenance: Maintain the plant cell suspension culture under optimal growth conditions (e.g., temperature, light, agitation).
-
Elicitation (Optional): To enhance the production of secondary metabolites, an elicitor (e.g., yeast extract, methyl jasmonate) can be added to the culture medium prior to the addition of the labeled precursor.
-
Preparation of Labeled Precursor: Prepare a sterile stock solution of the ¹³C-labeled precursor in sterile water and filter-sterilize it.
-
Feeding of Labeled Precursor: Add the sterile-filtered labeled precursor to the cell culture at a predetermined concentration. The timing of addition should be optimized for the specific cell line and pathway being studied, often during the exponential growth phase.[7]
-
Incubation: Continue to incubate the cell culture under standard conditions for a specific period (e.g., 24, 48, 72 hours) to allow for the uptake and incorporation of the labeled precursor into the target xanthones.
-
Harvesting: Separate the cells from the medium by filtration or centrifugation. Wash the cells with sterile water to remove any remaining extracellular labeled precursor.
-
Metabolite Extraction: Immediately freeze the harvested cells in liquid nitrogen to quench metabolic activity. Grind the frozen cells to a fine powder using a mortar and pestle. Extract the metabolites from the powdered cells using an appropriate solvent.
-
Analysis: Analyze the crude extract or purified compounds by LC-MS/MS to identify and quantify the ¹³C-labeled xanthones and their intermediates. The mass shift corresponding to the number of incorporated ¹³C atoms will confirm the precursor-product relationship. NMR spectroscopy can also be used to determine the specific positions of the ¹³C labels within the molecule.
3. Data Interpretation:
-
Calculate the percentage of incorporation of the labeled precursor into the final xanthone products.
-
Identify labeled intermediates to elucidate the steps in the biosynthetic pathway.
-
The pattern of labeling can provide insights into the reaction mechanisms.
Mandatory Visualizations
Caption: Overview of the L-phenylalanine-dependent biosynthetic pathway of polyoxygenated xanthones.
Caption: A proposed signaling pathway for the regulation of xanthone biosynthesis.
Conclusion
The elucidation of the biosynthetic pathway of polyoxygenated xanthones has significantly advanced our understanding of the metabolic networks in plants that produce these valuable compounds. The identification and characterization of key enzymes such as benzophenone synthase and various cytochrome P450 monooxygenases provide targets for metabolic engineering approaches aimed at enhancing the production of specific xanthones with high therapeutic potential. Furthermore, a deeper understanding of the regulatory mechanisms, including the role of transcription factors and signaling molecules, will be crucial for developing strategies to upregulate the entire pathway. The methodologies and data presented in this guide offer a solid foundation for future research in this exciting field, with the ultimate goal of harnessing the medicinal power of polyoxygenated xanthones for the development of new pharmaceuticals.
References
- 1. The chalcone synthase superfamily of type III polyketide synthases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of important natural products biosynthesis by WRKY transcription factors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WRKY Transcription Factors Modulate the Flavonoid Pathway of Rhododendron chrysanthum Pall. Under UV-B Stress [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Production of 13C-labelled anthocyanins by Vitis vinifera cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of 1,5-dihydroxy-6,7-dimethoxyxanthone in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-dihydroxy-6,7-dimethoxyxanthone is presented below. This information is essential for its proper handling, storage, and use in analytical methodologies.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| Appearance | Likely a yellow crystalline solid |
| Solubility | Expected to be soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents |
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the HPLC analysis. These tables should be populated with experimental data during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N > 2000 | |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | |
| Retention Time (Rt) | Consistent |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | |
| Range (µg/mL) | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantification (LOQ) (µg/mL) | |
| Precision (%RSD) | |
| - Intra-day | |
| - Inter-day | |
| Accuracy (% Recovery) | |
| - Low Concentration | |
| - Medium Concentration | |
| - High Concentration | |
| Specificity | |
| Robustness |
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%). As a commercial standard may not be readily available, this may require custom synthesis or isolation and characterization from a natural source.
-
Plant Material: Dried and powdered plant material suspected to contain the target analyte (e.g., from Cratoxylum cochinchinense).
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acid: Formic acid (analytical grade).
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance
-
Sonicator
-
Centrifuge
-
Vortex Mixer
-
pH Meter
Chromatographic Conditions (Recommended Starting Point)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) Acetonitrile |
| Gradient Program | 0-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at multiple wavelengths based on UV scan (e.g., 254 nm, 280 nm, 320 nm) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform a second filtration through a 0.22 µm filter.
-
Dilution: Depending on the expected concentration of the analyte, the sample may need to be diluted with methanol to fall within the linear range of the calibration curve.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak areas at the chosen detection wavelength.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the plant extract by interpolating the peak area of the sample from the calibration curve.
-
Calculation: The concentration of the analyte in the original plant material can be calculated using the following formula:
Concentration (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Volume of the extraction solvent (mL)
-
D = Dilution factor
-
W = Weight of the plant material (g)
-
Method Validation Protocol
For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of the blank, standard, and sample solutions, and by checking the peak purity using a PDA detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD).
-
Intra-day precision (Repeatability): Analyze a minimum of six replicate injections of a standard solution at three different concentrations on the same day.
-
Inter-day precision (Intermediate Precision): Analyze the same solutions on three different days.
-
-
Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies. A known amount of the standard is added to a sample, and the percentage of the standard recovered is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway Involvement
Xanthones have been reported to modulate various signaling pathways. The diagram below illustrates a hypothetical involvement of a xanthone (B1684191) in the MAPK/ERK signaling pathway, which is often associated with cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a xanthone.
Application Notes and Protocols for Testing the Antibacterial Activity of Xanthones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antibacterial properties of xanthones, a class of polyphenolic compounds with significant potential as novel antimicrobial agents. The following sections outline established methodologies for determining the efficacy of xanthones against various bacterial strains, crucial for the discovery and development of new antibacterial therapies in an era of growing antibiotic resistance.
Introduction to Xanthones and their Antibacterial Potential
Xanthones are a class of naturally occurring compounds characterized by a dibenzo-γ-pyrone scaffold, found in various plants and fungi.[1] They have garnered significant interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and notably, antimicrobial activities.[1] The rise of multidrug-resistant (MDR) bacterial strains presents a global health crisis, necessitating the exploration of new antimicrobial agents.[2][3] Natural products, such as xanthones, are a promising source for the development of new therapeutics.[1][3][4]
The antibacterial mechanisms of xanthones are often multifaceted, involving the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, and interference with virulence factors such as biofilm formation.[1][2] Some xanthone (B1684191) derivatives have also shown potential as efflux pump inhibitors, which could help reverse existing antibiotic resistance mechanisms.[5][6]
Key Experimental Protocols
Standardized methods are crucial for the reliable evaluation of the antimicrobial potential of xanthones. The following protocols are adapted from established microbiological guidelines.
Preliminary Screening: Agar (B569324) Well/Disk Diffusion Method
This method is a widely used preliminary assay to qualitatively assess the antibacterial activity of xanthones.[1][7]
Principle: An antimicrobial agent diffuses from a well or a paper disk through a solidified agar medium seeded with a standardized microbial inoculum. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well or disk.[1][8][9]
Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Media Preparation and Inoculation: Prepare Mueller-Hinton Agar (MHA) for bacteria, sterilize by autoclaving, and pour into sterile Petri dishes. Once solidified, spread the standardized inoculum evenly over the agar surface using a sterile cotton swab.[1]
-
Application of Xanthone:
-
Well Diffusion: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 50-100 µL) of the xanthone solution (dissolved in a suitable solvent like DMSO) into each well.[1]
-
Disk Diffusion: Impregnate sterile paper disks with a known concentration of the xanthone solution and place them on the inoculated agar surface.[8][10]
-
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.[1]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][5][7]
Principle: A serial two-fold dilution of the xanthone is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are examined for visible signs of microbial growth.[1][11]
Protocol:
-
Preparation of Xanthone Stock Solution: Dissolve the xanthone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[1]
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate. Add 100 µL of the xanthone stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[1]
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Add 100 µL of the standardized inoculum to each well.
-
Controls:
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the xanthone at which there is no visible growth (turbidity).[1][11]
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13][14]
Principle: Following the MIC test, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MBC is the lowest concentration that prevents any growth on the subculture, indicating a 99.9% reduction in the initial inoculum.[12][13]
Protocol:
-
Following MIC Determination: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10-100 µL).[15]
-
Subculturing: Spread the aliquot onto a fresh MHA plate.[15]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[16]
-
MBC Determination: The MBC is the lowest concentration of the xanthone that results in no colony formation on the agar plate.[13]
Assessing the Rate of Bacterial Killing: Time-Kill Kinetic Assay
This assay provides information on the rate and extent of bacterial killing over time, helping to distinguish between bactericidal and bacteriostatic effects.[17][18][19]
Principle: A standardized bacterial inoculum is exposed to various concentrations of the xanthone, and the number of viable bacteria is determined at different time points. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[17][18][20]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension in the mid-logarithmic phase of growth.
-
Assay Setup: Prepare tubes or flasks with the following:
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on MHA to determine the number of colony-forming units (CFU/mL).[21]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of Xanthone Derivatives against Various Bacterial Strains.
| Xanthone Derivative | S. aureus (ATCC 29213) | MRSA (N315) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 9027) | Reference |
| XT17 | ≤ 3.125 µg/mL | ≤ 3.125 µg/mL | ≤ 3.125 µg/mL | ≤ 3.125 µg/mL | [2] |
| α-Mangostin | 1.57-12.5 µg/mL | 1.57-12.5 µg/mL | - | - | [22] |
| Rubraxanthone | 0.31-1.25 µg/mL | 0.31-1.25 µg/mL | - | - | [22] |
| Mangiferin | 250 mg/mL | - | 600 mg/mL | - | [23] |
| Isomangiferin | 125 mg/mL | - | - | - | [23] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Visualization of Experimental Workflows
Diagrams are essential for illustrating experimental procedures.
Caption: Workflow for antibacterial activity testing of xanthones.
Caption: Potential antibacterial mechanisms of action of xanthones.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 4. Antibacterial activities of plant-derived xanthones - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria [mdpi.com]
- 6. Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. BSCI 424 MBC Assay [science.umd.edu]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. emerypharma.com [emerypharma.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. actascientific.com [actascientific.com]
- 22. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application of High-Performance Liquid Chromatography (HPLC) in Xanthone Research
Introduction
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the research and development of xanthones, a class of naturally occurring polyphenolic compounds with a wide range of pharmacological activities. Its high resolution, sensitivity, and accuracy make it the gold standard for the separation, quantification, and purification of xanthones from complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the use of HPLC in xanthone (B1684191) research, aimed at researchers, scientists, and drug development professionals.
I. Quantitative Analysis of Xanthones
HPLC is widely employed for the quantitative determination of xanthones in various samples. This is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding the structure-activity relationships of these compounds.
Table 1: HPLC Methods for the Quantification of Xanthones
| Compound | Matrix | Column | Mobile Phase | Flow Rate | Detection | Reference |
| α-Mangostin | Garcinia mangostana fruit hulls | C18 (4.6 x 250 mm, 5 µm) | Methanol (B129727):Water (85:15, v/v) | 1.0 mL/min | UV at 245 nm | |
| Norathyriol | Gentiana olivieri | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile (B52724):0.1% Phosphoric Acid in Water (gradient) | 1.0 mL/min | UV at 258 nm | |
| Genti-isoflavone | Gentiana olivieri | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:0.1% Phosphoric Acid in Water (gradient) | 1.0 mL/min | UV at 258 nm | |
| Mangiferin | Mangifera indica leaves | C18 (4.6 x 150 mm, 5 µm) | Methanol:0.5% Acetic Acid in Water (25:75, v/v) | 0.8 mL/min | UV at 254 nm | |
| Icaritin | Rat Plasma | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (35:65, v/v) | 1.0 mL/min | UV at 270 nm |
II. Preparative HPLC for Isolation of Xanthones
Preparative HPLC is a powerful tool for the isolation and purification of individual xanthones from complex mixtures, enabling further structural elucidation and bioactivity screening.
Table 2: Preparative HPLC for Xanthone Isolation
| Compound(s) | Source | Column | Mobile Phase | Flow Rate | Detection | Reference |
| α-Mangostin, γ-Mangostin | Garcinia mangostana | C18 (20 x 250 mm, 10 µm) | Methanol:Water (90:10, v/v) | 10 mL/min | UV at 254 nm | |
| Gartanin, 8-Desoxygartanin | Garcinia mangostana | C18 (10 x 250 mm, 5 µm) | Acetonitrile:Water (gradient) | 4.0 mL/min | UV at 245 nm |
III. Experimental Protocols
Protocol 1: Quantitative Analysis of α-Mangostin in Garcinia mangostana Fruit Hulls
1. Sample Preparation:
- Grind dried fruit hulls of Garcinia mangostana into a fine powder.
- Accurately weigh 1.0 g of the powder and place it in a 50 mL conical flask.
- Add 25 mL of methanol and sonicate for 30 minutes.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Instrument: HPLC system with a UV-Vis detector.
- Column: C18 (4.6 x 250 mm, 5 µm).
- Mobile Phase: Methanol:Water (85:15, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 245 nm.
- Injection Volume: 20 µL.
3. Calibration Curve:
- Prepare a stock solution of α-mangostin standard (1 mg/mL) in methanol.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
- Inject each standard solution into the HPLC system and record the peak area.
- Plot a calibration curve of peak area versus concentration.
4. Quantification:
- Inject the prepared sample solution into the HPLC system.
- Identify the peak corresponding to α-mangostin based on the retention time of the standard.
- Calculate the concentration of α-mangostin in the sample using the calibration curve.
Protocol 2: Pharmacokinetic Study of Icaritin in Rat Plasma
1. Sample Preparation (Protein Precipitation):
- To 100 µL of rat plasma, add 300 µL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Instrument: HPLC system with a UV-Vis detector.
- Column: C18 (4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile:Water (35:65, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm.
- Injection Volume: 20 µL.
IV. Visualizations
Caption: General workflow for xanthone analysis using HPLC.
Caption: Workflow for the isolation of pure xanthones using preparative HPLC.
V. Advanced HPLC Techniques in Xanthone Research
1. HPLC-MS/MS for Metabolite Identification: The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and structural elucidation of xanthone metabolites in biological samples. This is particularly valuable in drug metabolism and pharmacokinetic studies.
2. Chiral HPLC for Enantiomeric Separation: Many xanthones possess chiral centers, and their enantiomers may exhibit different pharmacological activities. Chiral HPLC, using chiral stationary phases, allows for the separation and quantification of individual enantiomers, which is crucial for stereoselective drug development.
3. Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, with its use of smaller particle size columns (< 2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This makes it an ideal choice for high-throughput screening of xanthone-containing samples.
HPLC is a versatile and powerful analytical tool that plays a pivotal role in advancing xanthone research. From quantitative analysis for quality control to preparative isolation for drug discovery, the applications of HPLC are vast and continue to evolve with technological advancements. The protocols and information provided herein serve as a practical guide for researchers to effectively utilize HPLC in their studies of this important class of natural products.
Application Note: High-Throughput Analysis of Xanthones in Natural Products by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthones, a class of polyphenolic compounds, are abundant in various natural sources and renowned for their wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This application note presents a detailed protocol for the rapid and sensitive quantification of xanthones in natural product extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described methodology is particularly relevant for the analysis of xanthones from Garcinia mangostana L. (mangosteen), a well-known source of these bioactive compounds.
Introduction
The genus Garcinia, particularly the pericarp of Garcinia mangostana, is a rich reservoir of diverse xanthones, with α-mangostin and γ-mangostin being among the most studied for their therapeutic potential.[1][2] Accurate and efficient analytical methods are crucial for the qualitative and quantitative determination of these compounds in raw materials and derived products to ensure quality, efficacy, and safety. UPLC-MS/MS offers superior resolution, sensitivity, and speed compared to conventional HPLC methods, making it an ideal platform for the comprehensive analysis of complex xanthone (B1684191) profiles in natural product matrices.[3]
Experimental Protocols
Sample Preparation: Extraction of Xanthones
A variety of extraction techniques can be employed to isolate xanthones from plant materials. The choice of method can influence the extraction efficiency of different xanthones.[4]
a) Maceration: [5]
-
Air-dry the plant material (e.g., mangosteen pericarp) at room temperature and grind it into a fine powder.
-
Macerate the powdered material with methanol (B129727) (e.g., 1 kg of powder in 3 x 5 L of methanol) at room temperature for 3 days.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
For further purification, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[5]
b) Ultrasonic-Assisted Extraction (UAE):
-
Mix the powdered plant material with a suitable solvent (e.g., 80% ethanol).
-
Place the mixture in an ultrasonic bath.
-
Optimize extraction parameters such as temperature (e.g., 33°C), sonication amplitude (e.g., 75%), and time (e.g., 30 minutes) for maximal xanthone yield.
-
Filter the extract and concentrate it for analysis. UAE is often more efficient and requires less time and solvent compared to traditional methods.[4]
c) Soxhlet Extraction: [4]
-
Place the dried and powdered plant material in a thimble.
-
Extract the material with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for a defined period (e.g., 2 hours).
-
Remove the solvent from the extract under reduced pressure.
After extraction, the samples should be filtered through a 0.2 µm syringe filter before injection into the UPLC system.
UPLC-MS/MS Analysis
The following parameters provide a general guideline for the UPLC-MS/MS analysis of xanthones and can be adapted based on the specific instrument and target analytes.
a) UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Gradient Elution: [6]
-
0–0.5 min, 30–35% B
-
0.5–2 min, 35–75% B
-
2–3.5 min, 75–90% B
-
3.5–4.5 min, 90–95% B
-
4.5–4.8 min, 95–30% B
-
4.8–6 min, 30% B
-
b) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for xanthones.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350 °C
-
Source Temperature: 150 °C
-
Gas Flows: Optimized for the specific instrument.
Quantitative Data
The following table summarizes the quantitative analysis of major xanthones identified in the pericarp of Garcinia mangostana. The concentrations can vary depending on the extraction method, geographical origin, and ripeness of the fruit.[1][8]
| Xanthone | Concentration in Mangosteen Pericarp (μg/g of dry weight) | Reference |
| α-Mangostin | 51062.21 | [9] |
| γ-Mangostin | 11100.72 | [9] |
| Gartanin | 2398.96 | [9] |
| β-Mangostin | 1508.01 | [9] |
| 8-Desoxygartanin | 1490.61 | [9] |
| Garcinone C | 513.06 | [9] |
| Garcinone D | 469.82 | [9] |
Note: The values presented are from a specific study and should be considered as illustrative. For accurate quantification, the use of certified reference standards and method validation are essential.
Experimental Workflow and Signaling Pathways
The overall workflow for the UPLC-MS/MS analysis of xanthones from natural products is depicted in the following diagram.
Caption: General workflow for UPLC-MS/MS analysis of xanthones.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of xanthones in natural products. This protocol can be readily adapted for the analysis of a wide range of xanthones in various plant matrices, facilitating natural product-based drug discovery and quality control processes. The high throughput and accuracy of this method make it an invaluable tool for researchers and scientists in the field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Xanthones from the Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcogj.com [phcogj.com]
- 9. mdpi.com [mdpi.com]
Revolutionizing Cancer Research: A Detailed Protocol for Assessing Xanthone Cytotoxicity using the MTT Assay
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, xanthones, a class of polyphenolic compounds found abundantly in fruits like mangosteen, have demonstrated significant cytotoxic effects against various cancer cell lines. To aid researchers, scientists, and drug development professionals in this vital area of study, we present a comprehensive application note and detailed protocol for assessing the cytotoxicity of xanthones using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
This document provides a step-by-step methodology for the MTT assay, a colorimetric technique that quantitatively measures cell viability. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.
Quantitative Analysis of Xanthone (B1684191) Cytotoxicity
The following table summarizes the cytotoxic effects of various xanthones on different human cancer cell lines, as determined by the MTT assay. The data is presented as IC50 values, which represent the concentration of a xanthone required to inhibit the growth of 50% of the cancer cell population.
| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| α-Mangostin | MCF-7 | Breast Adenocarcinoma | 4.43 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.59 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 8.39 (as µg/mL) | [2] | |
| A549 | Lung Carcinoma | > 25 | [3] | |
| HeLa | Cervical Carcinoma | ~20 | [3] | |
| γ-Mangostin | MDA-MB-231 | Breast Adenocarcinoma | 25 | [3] |
| SK-MEL-28 | Melanoma | Induces G1 arrest at 5 µg/ml | [4] | |
| Garcinone E | HepG2 | Hepatocellular Carcinoma | 0.1 - 5.4 | [5] |
| Calu-1 | Lung Carcinoma | 0.1 - 5.4 | [5] | |
| AGS | Gastric Adenocarcinoma | 0.1 - 5.4 | [5] | |
| 8-hydroxycudraxanthone G | CCRF-CEM | Leukemia | - | [6] |
| Morusignin I | CCRF-CEM | Leukemia | - | [6] |
| Cudraxanthone I | CCRF-CEM | Leukemia | - | [6] |
| Garcixanthone E | A549 | Lung Carcinoma | 5.4 | [7] |
| MCF-7 | Breast Adenocarcinoma | 8.5 | [7] | |
| HCT-116 | Colon Carcinoma | 5.7 | [7] |
Detailed Experimental Protocol: MTT Assay for Xanthone Cytotoxicity
This protocol outlines the key steps for evaluating the cytotoxic effects of xanthones on adherent cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Xanthone compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
2. Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Treatment with Xanthones:
-
Prepare serial dilutions of the xanthone compounds in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared xanthone dilutions to the respective wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
-
Following the treatment period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[9]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[10]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%
-
Plot a dose-response curve with the percentage of cell viability against the concentration of the xanthone.
-
Determine the IC50 value, which is the concentration of the xanthone that causes a 50% reduction in cell viability.[11]
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying mechanisms of xanthone-induced cytotoxicity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow of the MTT assay for assessing xanthone cytotoxicity.
Caption: Simplified signaling pathway of xanthone-induced apoptosis.
Conclusion
The MTT assay is a robust and reliable method for screening the cytotoxic potential of xanthones and other natural compounds. The detailed protocol and data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer therapies. The elucidation of the signaling pathways involved in xanthone-induced apoptosis further underscores the therapeutic promise of this class of compounds.
References
- 1. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of xanthones from pericarp of the tropical fruit mangosteen (Garcinia mangostana Linn.) on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livingbyheart.tripod.com [livingbyheart.tripod.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinone E, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agar Well Diffusion Method in Xanthone Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the agar (B569324) well diffusion method to screen xanthones for antimicrobial activity. This method serves as a primary assay to evaluate the potential of this diverse class of polyphenolic compounds in inhibiting the growth of various microorganisms.
Introduction to Xanthones and Antimicrobial Screening
Xanthones are a class of naturally occurring polyphenolic compounds with a distinctive dibenzo-γ-pyrone scaffold.[1][2] Found in a variety of plants and fungi, they have attracted significant scientific interest due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and notably, antimicrobial activities.[1] The rise of antibiotic resistance has spurred the exploration of novel antimicrobial agents, positioning natural xanthones as promising candidates for the development of new therapeutics.[1] The antimicrobial action of xanthones is often multifaceted, involving the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, and interference with virulence factors such as biofilm formation.[1] One of the most studied xanthones is α-mangostin, isolated from the tropical fruit Garcinia mangostana, which has been used in traditional medicine to treat skin infections and wounds.[2]
The agar well diffusion method is a widely used and established preliminary screening assay to assess the antimicrobial activity of plant extracts and isolated compounds like xanthones.[1][3] This technique is based on the principle that an antimicrobial agent diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism.[1][4] The agent's ability to inhibit microbial growth is visualized as a clear zone of inhibition around the well.[1] The diameter of this zone is proportional to the antimicrobial potency of the substance being tested.
Experimental Protocols
This section details the step-by-step methodology for performing the agar well diffusion assay for xanthone (B1684191) antimicrobial screening.
Materials and Equipment
-
Test Microorganisms: Pure cultures of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) or fungi (e.g., Candida albicans, Aspergillus niger).
-
Culture Media: Mueller-Hinton Agar (MHA) for bacteria, Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungi.[1][5] Mueller-Hinton Broth (MHB) or other suitable broth for inoculum preparation.[3]
-
Xanthone Samples: Purified xanthones or xanthone-rich extracts.
-
Solvent: A suitable solvent to dissolve the xanthone, such as Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin, Vancomycin, Neomycin).[3][5]
-
Negative Control: The solvent used to dissolve the xanthone (e.g., DMSO).[1][3]
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Incubator [6]
-
Laminar flow hood or biosafety cabinet [6]
-
0.5 McFarland turbidity standard [1]
-
Calipers or a ruler for measuring zones of inhibition [6]
Detailed Protocol
1. Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]
2. Media Preparation and Inoculation:
-
Prepare the appropriate agar medium (MHA for bacteria, PDA for fungi) and sterilize it by autoclaving.[1]
-
Cool the molten agar to 45-50°C and pour it into sterile Petri dishes to a uniform thickness.
-
Once the agar has solidified, spread the standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab to create a lawn of bacteria.[1][3]
3. Preparation of Xanthone Solutions and Controls:
-
Prepare a stock solution of the xanthone by dissolving it in a minimal amount of a suitable solvent (e.g., DMSO).[1]
-
Prepare different concentrations of the xanthone solution for testing.
-
Prepare solutions of the positive control (standard antibiotic) and the negative control (solvent).
4. Agar Well Diffusion Assay:
-
Aseptically, use a sterile cork borer to create wells (6-8 mm in diameter) in the inoculated agar plates.[4][7]
-
Carefully add a fixed volume (e.g., 100 µL) of the xanthone solution, positive control, and negative control into separate wells.[1][4]
-
Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compounds into the agar.[1]
5. Incubation:
-
Invert the plates and incubate them at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria; 28°C for 48-72 hours for fungi).[1][5][6]
6. Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm), including the diameter of the well.[1][6]
-
A larger diameter of the zone of inhibition indicates greater antimicrobial activity.[1] The results should be compared with the positive and negative controls. The negative control should not show any zone of inhibition.[3] It is important to note that direct comparison of zone sizes with a standard antibiotic can be indicative of activity, but the concentration of the active substance in an extract and its diffusion properties in agar will influence the result.[8]
Data Presentation
The following tables summarize quantitative data from various studies on the antimicrobial activity of xanthones, as determined by the agar well diffusion method.
Table 1: Antibacterial Activity of Chiral Xanthone Derivatives
| Compound | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 16S | S. aureus | 25 | 20 | [2] |
| B. subtilis | 25 | 18 | [2] | |
| E. coli | 25 | 20 | [2] | |
| K. pneumoniae | 25 | 18 | [2] | |
| 26S | S. aureus | 25 | 20 | [2] |
| B. subtilis | 25 | 18 | [2] | |
| E. coli | 25 | 20 | [2] | |
| K. pneumoniae | 25 | 18 | [2] |
Table 2: Antifungal Activity of α-Mangostin Derivatives
| Compound | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Alkylated α-mangostin (II) | C. albicans | 100 | 12 | [5] |
| A. niger | 100 | 13 | [5] |
Table 3: Antibacterial Activity of Xanthones against Ralstonia solanacearum
| Compound | Result | Reference |
| γ-mangostin (2) | Significant effect on growth | [9] |
| α-mangostin (1) | Weak antibacterial activity | [9] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. hereditybio.in [hereditybio.in]
- 7. webcentral.uc.edu [webcentral.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for the Quantification of Xanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plant species, notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds, including derivatives such as α-mangostin and γ-mangostin, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of reported pharmacological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. Accurate and reliable quantification of xanthones in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies.
This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of xanthones. The method is based on reverse-phase chromatography with UV detection, a common and robust technique for this class of compounds. The validation parameters presented are in accordance with the International Conference on Harmonisation (ICH) guidelines.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended as a starting point and may be optimized for specific xanthones or sample matrices.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol (B129727):Water (90:10, v/v) or Gradient: Acetonitrile and water with 0.1% formic acid[1][2] |
| Flow Rate | 1.0 mL/min[3][4][5][6] |
| Column Temperature | Ambient or controlled at 25-30°C |
| Detection Wavelength | 237 nm, 254 nm, or 281 nm (depending on the specific xanthone's absorbance maximum)[2][3][4][5][6][7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 7-10 minutes for isocratic methods; may be longer for gradient methods |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference xanthone (B1684191) standard (e.g., α-mangostin) and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 0.5 - 50 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Extracts (e.g., Mangosteen Pericarp):
-
Accurately weigh approximately 100 mg of the dried and powdered plant material.[7]
-
Add 10 mL of methanol and sonicate for 15-20 minutes to extract the xanthones.[7]
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Dilute the filtered extract with the mobile phase if necessary to bring the xanthone concentration within the calibration range.
-
-
For Formulations (e.g., Nanocapsules):
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Hierarchy of Validation Parameters
References
- 1. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of Novel Xanthones Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are abundant in nature, particularly in higher plants and fungi, and exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. The structural diversity of xanthones, arising from various substitution patterns (hydroxylation, methoxylation, prenylation, etc.), presents a significant challenge for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous structural elucidation of novel xanthones.[1][2][3] This application note provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments and a systematic workflow for interpreting the spectral data to determine the complete structure of novel xanthone (B1684191) derivatives.
General Workflow for Xanthone Structural Elucidation
The process of elucidating the structure of a novel xanthone using NMR is a systematic one. It begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then integrated to piece together the molecular structure, which is often confirmed with mass spectrometry data.
Caption: Overall workflow for the structural elucidation of a novel xanthone.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. Parameters may need to be optimized based on the specific compound, solvent, and spectrometer used.
Sample Preparation
-
Amount: Dissolve 1-5 mg of the purified novel xanthone in approximately 0.5-0.6 mL of a deuterated solvent.
-
Solvent: Common solvents include deuterochloroform (CDCl₃), deuterated methanol (B129727) (CD₃OD), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone-d₆. The choice of solvent is critical and should be based on the solubility of the compound.
-
Purity: Ensure the solvent is of high purity to avoid interfering signals.
-
Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy Protocols
One-dimensional NMR spectra provide the initial, fundamental information about the molecule's structure.[4]
Protocol for ¹H NMR:
-
Purpose: To identify the number and types of protons, their chemical environments, and their scalar couplings.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Typically -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
Protocol for ¹³C NMR:
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Acquisition Parameters:
Protocol for DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
Acquisition Parameters:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Similar to a standard ¹³C experiment, but with a smaller number of scans typically required (e.g., 256-1024).
-
2D NMR Spectroscopy Protocols
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.[1][6]
Protocol for COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds (¹H-¹H correlations).[4][7]
-
Acquisition Parameters:
-
Pulse Program: Standard DQF-COSY or gradient-selected COSY.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-16.
-
Protocol for HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).[7][8]
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected HSQC.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 1-8.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.
-
Protocol for HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is the key experiment for connecting different spin systems and building the carbon skeleton.[7][8][9]
-
Acquisition Parameters:
Data Presentation and Interpretation
A logical interpretation of the combined NMR data is essential for successful structure elucidation.
References
- 1. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Xanthones from the Pericarp of Garcinia mangostana [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Xanthone Isolation Protocols
Welcome to the technical support center for xanthone (B1684191) isolation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction, purification, and handling of xanthones.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your xanthone isolation experiments.
Issue 1: Low Yield of Xanthone Extract
-
Question: My final extract yield is consistently low. What factors should I investigate to improve it?
-
Answer: Low yield is a common issue in natural product extraction. Several factors can significantly impact the extraction efficiency of xanthones. Consider the following troubleshooting steps:
-
Solvent Choice and Polarity: The selection of an appropriate solvent is critical. Xanthones are generally soluble in moderately polar organic solvents.[1] Studies have shown that ethanol (B145695), methanol, and acetone (B3395972) are effective for extracting xanthones.[2][3] If your yield is low, consider testing a range of solvents with varying polarities or using solvent mixtures.[3] For instance, aqueous ethanol (e.g., 71%) has been shown to be optimal in some microwave-assisted extraction protocols.[4]
-
Extraction Method: Traditional methods like maceration may not be as efficient as more advanced techniques.[4] Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[3] Subcritical water or ethanol extraction can also significantly increase yields, especially at higher temperatures (e.g., 160-180°C).[5][6]
-
Extraction Time and Temperature: The duration and temperature of extraction directly influence the yield. It is advisable to perform a time-course study to determine the optimal extraction time where the yield plateaus.[3] While higher temperatures can improve solubility and diffusion, excessively high temperatures may lead to the degradation of thermolabile xanthones.[2][3]
-
Sample Preparation: The particle size of the plant material is crucial. Ensure the material is dried thoroughly and ground into a fine, uniform powder to maximize the surface area for solvent interaction.[2][7]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent can lead to saturation and incomplete extraction. Experiment with different solvent-to-solid ratios (e.g., 10:1, 20:1, 30:1 mL/g) to find the optimal condition that maximizes your yield.[3][6]
-
Issue 2: Co-elution of Impurities during Column Chromatography
-
Question: I'm having trouble separating my target xanthone from other compounds during column chromatography. The fractions are consistently impure. What can I do?
-
Answer: Co-elution is a frequent challenge in chromatographic purification. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The most critical factor is the solvent system (mobile phase). If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting compounds. If using an isocratic system, systematically vary the ratio of your solvents to find the optimal polarity for separation. Preliminary analysis with Thin Layer Chromatography (TLC) using different solvent systems can help you identify a suitable mobile phase for your column.
-
Stationary Phase Selection: While silica (B1680970) gel is the most common stationary phase for xanthone purification, it may not be suitable for all separations.[8] If your compounds are very polar, you might consider using reverse-phase silica.[8]
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude extract onto the column. A general rule of thumb is to load an amount of sample that is 1-5% of the total weight of the stationary phase. The sample should be loaded in a minimal amount of solvent and applied as a narrow band at the top of the column.[8]
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[8]
-
Pre-purification/Fractionation: Before column chromatography, consider a liquid-liquid partitioning step to remove highly nonpolar or polar impurities. For example, partitioning the crude extract between n-hexane and a methanol-water mixture can remove fats and waxes.[8]
-
Issue 3: Degradation of Xanthones During Isolation
-
Question: I suspect my target xanthone is degrading during the isolation process. How can I prevent this?
-
Answer: Xanthones, like many phenolic compounds, can be susceptible to degradation. Key factors to control are temperature, light, pH, and oxygen exposure.[2]
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (< 40°C) for solvent removal.[2] Consider using extraction methods that can be performed at or below room temperature, such as maceration or temperature-controlled ultrasonic-assisted extraction.[2]
-
Protection from Light: Exposure to UV and ambient light can cause photochemical degradation.[2] Conduct experiments in amber glassware or wrap your glassware in aluminum foil to protect the sample from light.[2]
-
pH Management: The pH of the extraction solvent can affect the stability of xanthones.[2] Avoid strongly acidic or basic conditions unless specified by a validated protocol.
-
Minimize Oxygen Exposure: Oxidative degradation can occur in the presence of oxygen.[2] While it can be challenging to completely eliminate oxygen, minimizing headspace in storage containers and working expeditiously can help.
-
Proper Storage: Store your crude extract and purified xanthones in a cool, dark, and dry place, preferably at low temperatures (e.g., -20°C), to prevent degradation over time.[2][3]
-
Issue 4: Difficulty with Crystallization
-
Question: I am unable to crystallize my purified xanthone. It remains an oil or an amorphous solid. What should I try?
-
Answer: Crystallization can be a challenging final step. The formation of a crystalline solid depends on factors like purity, solvent, temperature, and nucleation.
-
Purity: Ensure your compound is sufficiently pure. Impurities can inhibit crystal lattice formation. You may need to repeat the final purification step (e.g., column chromatography or preparative HPLC) to achieve higher purity.
-
Solvent Selection: The choice of solvent is crucial. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with a variety of solvents of different polarities. Sometimes a solvent-antisolvent system is effective. Dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (the antisolvent) until turbidity appears.
-
Controlled Cooling: Slow cooling of a saturated solution often yields better crystals than rapid cooling. Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Induce Nucleation: If crystals do not form spontaneously, you can try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the same compound.
-
Polymorphism: Be aware that some xanthones can exist in different crystalline forms (polymorphs), which can have different crystallization behaviors and physical properties.[9][10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common natural sources for xanthone isolation?
-
Q2: How can I monitor the progress of my column chromatography separation?
-
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[8] By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separated compounds (usually under UV light) and decide which fractions to combine.[8]
-
-
Q3: What analytical techniques are used to confirm the identity and purity of isolated xanthones?
-
A3: A combination of spectroscopic and chromatographic techniques is used. High-Performance Liquid Chromatography (HPLC) is used to assess purity.[12] Mass Spectrometry (MS) provides information about the molecular weight.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is essential for elucidating the chemical structure.[14]
-
-
Q4: Are there any "green" extraction methods for xanthones?
-
A4: Yes, modern green extraction technologies are being increasingly used. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often reduce solvent consumption and extraction time.[3] Supercritical fluid extraction (SFE) using carbon dioxide, sometimes with a co-solvent like ethanol, is another environmentally friendly option.[5]
-
Data Presentation
Table 1: Comparison of Xanthone Extraction Yields from Garcinia mangostana Pericarp using Different Methods and Solvents.
| Extraction Method | Solvent | Temperature | Time | Yield (mg/g of dried sample) | Reference |
| Maceration | 95% Ethanol | Room Temp. | 0.5 h | 28.31 | [6] |
| Maceration | 95% Ethanol | Room Temp. | 2 h | 31.55 | [6] |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 0.5 h | 31.26 | [4] |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 2 h | 41.41 | [6] |
| Subcritical Ethanol | 95% Ethanol | 160°C | 0.5 h | 57.42 | [6] |
| Subcritical Water | Water | 180°C | 150 min | 34 | [5] |
| Ultrasonic-Assisted | 80% Ethanol | 33°C | 0.5 h | 0.1760 | [4] |
| Microwave-Assisted | 71% Ethanol | N/A | 2.24 min | N/A (Optimized conditions) | [4] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Xanthones from Garcinia mangostana Pericarp
-
Preparation of Plant Material:
-
Maceration Extraction:
-
Weigh the powdered plant material and place it in a suitable container (e.g., an Erlenmeyer flask).
-
Add an appropriate solvent such as 95% ethanol at a solvent-to-solid ratio of approximately 10:1 (v/w).[2][4]
-
Seal the container, protect it from light by wrapping it in aluminum foil, and allow it to stand at room temperature for 24-72 hours with occasional agitation.[2]
-
-
Filtration and Concentration:
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude xanthone extract.[2]
-
-
Storage:
-
Store the dried crude extract in a sealed, light-protected container at -20°C for further purification.[2]
-
Protocol 2: Purification of Xanthones using Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., n-hexane).
-
Pour the slurry into the column and allow the silica gel to settle evenly, gently tapping the column to ensure uniform packing without air bubbles.[8]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[8]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[8]
-
-
Sample Loading:
-
Dissolve the crude xanthone extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate beaker, mix this solution with a small amount of silica gel until a dry, free-flowing powder is obtained after solvent evaporation under vacuum.[8]
-
Carefully add this dried, extract-adsorbed silica gel powder to the top of the prepared column.[8]
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or continuous gradient.[8][15] A typical gradient might start with 100% n-hexane, moving to mixtures like 9:1 n-hexane:ethyl acetate, and so on.
-
Collect fractions of a consistent volume (e.g., 20-30 mL) in numbered test tubes.[8]
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates. Visualize the spots under UV light (254 nm and 365 nm).[8]
-
Combine the fractions containing the pure target xanthone based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified xanthone.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the isolation of xanthones.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Xanthones from the Pericarp of Garcinia mangostana [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for Xanthone Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of xanthones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the HPLC analysis of xanthones, presented in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution of Xanthone (B1684191) Analytes
-
Question: My xanthone peaks are not well-separated and appear as overlapping or broad peaks. What steps can I take to improve resolution?
-
Answer: Poor resolution is a common challenge, especially when analyzing structurally similar xanthone isomers. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[1]
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and often improves separation.[1][2]
-
Change Organic Modifier: Switching between methanol (B129727) and acetonitrile can alter selectivity due to their different solvent properties.[1][2]
-
Modify Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of xanthones, which in turn influences their retention and separation.[1][3] For ionizable xanthone derivatives, adjusting the pH can be a crucial step.[1]
-
Incorporate Additives: Adding a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution.[4]
-
-
Evaluate the Stationary Phase: The choice of the HPLC column is fundamental to a successful separation.[1][2]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the analytes to interact with the stationary phase.[1][6]
-
Temperature Control: Operating at a consistent, optimized temperature can improve reproducibility and may affect selectivity.[6][7]
-
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
-
Question: My xanthone peaks are showing significant tailing or fronting. What are the potential causes and how can I fix this?
-
Answer: Asymmetrical peaks can be caused by several factors, leading to inaccurate integration and quantification.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, or issues with the column itself.[1][8][9]
-
Secondary Silanol (B1196071) Interactions: Basic xanthone compounds can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[8][9] Operating the mobile phase at a lower pH (around 3) can suppress the ionization of silanols and reduce these interactions.[8] Using a highly deactivated, end-capped column can also minimize this effect.[8]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[9] Try diluting your sample and injecting a smaller volume.[1]
-
Column Degradation: A contaminated or worn-out column can result in poor peak shapes.[1][8] Consider flushing the column with a strong solvent or replacing it if the problem persists.[1][8] A void at the column inlet can also cause peak distortion.[9]
-
-
Peak Fronting: This is less common than tailing and can be an indicator of column overload or poor sample solubility.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the mobile phase.
-
-
Issue 3: Variable or Drifting Retention Times
-
Question: The retention times for my xanthone analytes are inconsistent between injections. What could be the cause of this variability?
-
Answer: Fluctuating retention times can compromise the reliability of your analytical method. Common causes include:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[1][10] If preparing the mobile phase by hand-mixing, be aware that the more volatile organic component can evaporate over time, leading to a gradual increase in retention times.[7] Using an online mixing system can mitigate this.[7]
-
Inadequate Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[1][7] Insufficient equilibration can cause retention time drift, especially at the beginning of a run.[1]
-
Pump Performance Issues: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate and, consequently, variable retention times.[1][10][11] Regular pump maintenance is essential.[10]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times, particularly if a column heater is not used.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for xanthone analysis?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acidifier like 0.1% formic acid to improve peak shape.[1][4] You can begin with a gradient elution to determine the approximate solvent strength required to elute your compounds of interest and then transition to an isocratic method for optimization if the xanthones elute close to each other.[1][12]
Q2: Should I use isocratic or gradient elution for my xanthone analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.[13]
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and often preferred for routine analysis of a few xanthones with similar polarities.[13][14]
-
Gradient elution , where the mobile phase composition is changed during the run, is better suited for complex mixtures containing xanthones with a wide range of polarities, as it can improve resolution and reduce analysis time.[13][15]
Q3: How can I improve the sensitivity of my HPLC method for trace-level xanthone analysis?
To enhance sensitivity, consider the following:
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be cautious of potential peak shape distortion.[16]
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for your xanthone analytes. A photodiode array (PDA) detector can be useful for determining the optimal wavelength.
-
Reduce Baseline Noise: Using high-purity solvents and freshly prepared mobile phases can help minimize baseline noise.[16]
-
Use a More Efficient Column: Columns with smaller particle sizes can lead to sharper, taller peaks, which increases the signal-to-noise ratio.[5]
-
Decrease Column Inner Diameter: Smaller internal diameter columns lead to less sample dilution and thus higher peak concentrations at the detector.[5]
Data Presentation: HPLC Method Parameters for Xanthone Analysis
The following tables summarize typical HPLC conditions used for the analysis of xanthones from various sources.
Table 1: HPLC Columns and Stationary Phases
| Stationary Phase | Particle Size (µm) | Dimensions (L x I.D., mm) | Source/Analyte |
| C18 | 5 | 150 x 4.6 | Mangosteen Extracts[17] |
| C18 | - | - | Xanthone & 3-methoxyxanthone[3] |
| C18 | 5, 3.5, 1.8 | 250, 100, 50 | Xanthines[2] |
| C18 | - | - | Mangosteen Fruit[4] |
Table 2: Mobile Phases and Elution Modes
| Mobile Phase Composition | Elution Mode | Analytes |
| A: 2% Acetic Acid in Water; B: 0.5% Acetic Acid in Acetonitrile | Gradient | α-mangostin, γ-mangostin, gartanin[17] |
| Methanol:Water (90:10, v/v) | Isocratic | Xanthone & 3-methoxyxanthone[3][18] |
| A: 0.1% Phosphoric Acid in Water; B: Acetonitrile:Methanol (1:1, v/v) | Gradient | Xanthones from Garcinia mangostana[19] |
| 65-90% Methanol in 0.1% Formic Acid | Gradient | Various Xanthones |
| 0.025 M Disodium Phosphate (pH 7.2):Acetonitrile:Methanol (65:15:20, v/v/v) | Isocratic | Xanthine Derivatives |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of Xanthones
This protocol provides a general framework. Specific parameters should be optimized for your particular application.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., plant extract).
-
Extract the xanthones using a suitable solvent such as methanol, ethanol, or acetone (B3395972), often with the aid of sonication.[17] For some applications, an 80:20 mixture of acetone and water is effective.[4]
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[17]
-
Dilute the filtered extract with the initial mobile phase if necessary.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector is typically used.
-
Column: A C18 reversed-phase column is a common choice. A typical dimension is 150 mm x 4.6 mm with a 5 µm particle size.[17]
-
Mobile Phase: A common mobile phase consists of an aqueous component (A) and an organic component (B).
-
Elution: A gradient elution is often used for complex samples, for example, starting with a lower percentage of the organic phase and gradually increasing it. A simple gradient could be from 65% to 90% methanol over 30 minutes.[4] For simpler mixtures, an isocratic elution with a fixed mobile phase composition (e.g., 90:10 methanol:water) may be sufficient.[3]
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[3][17]
-
Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducible retention times.[17]
-
Detection: Monitor the eluent at a wavelength where xanthones exhibit strong absorbance, typically between 240 nm and 320 nm. Common wavelengths are 237 nm, 254 nm, and 281 nm.[3][4][17]
-
Injection Volume: A typical injection volume is 5-20 µL.
-
-
Data Analysis:
-
Identify the xanthone peaks by comparing their retention times with those of reference standards.
-
Quantify the amount of each xanthone by creating a calibration curve using known concentrations of the standards.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. uhplcs.com [uhplcs.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Natural Product Bioactivity Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during natural product bioactivity screening. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of identifying and validating bioactive compounds from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of false positives in my high-throughput screening (HTS) of natural product extracts?
A1: False positives in HTS of natural product extracts can arise from several factors that are not related to the specific bioactivity of a compound. These include:
-
Assay Interference: Compounds within the extract can directly interfere with the assay technology. For instance, fluorescent molecules in an extract can disrupt fluorescence-based assays.[1]
-
Non-specific Activity: Some natural products can exhibit promiscuous activity by various mechanisms, such as reacting with multiple targets or aggregating to cause non-specific inhibition.[1]
-
Cytotoxicity: A compound may appear active because it is killing the cells used in a cell-based assay, which is a generalized toxic effect rather than a specific targeted activity.[1]
-
Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide range of assays, often through non-specific mechanisms like redox activity or chemical reactivity.[1][2]
Q2: How can I minimize the risk of false negatives in my screening campaign?
A2: False negatives, where a genuinely active compound is overlooked, can be a significant issue. To mitigate this, consider the following:
-
Optimize Assay Conditions: Ensure that assay parameters like pH, temperature, and incubation time are optimal for the biological target and do not inhibit potential hits.[1]
-
Appropriate Assay Selection: A negative result in a highly specific target-based assay doesn't necessarily mean the extract is inactive. The active compound might operate through a different mechanism. Broader, phenotype-based assays may be more suitable for initial screens.[1]
-
Concentration Range: It is crucial to test extracts over a wide range of concentrations to avoid missing compounds that have a narrow window of activity.[1]
-
Solubility Issues: Poor solubility of compounds in the assay buffer can lead to their precipitation and a lack of observed activity. Using appropriate solvents and ensuring thorough mixing is important.[1]
-
Sample Degradation: Natural products can be unstable. Proper storage and handling are essential to prevent the degradation of active compounds.[1]
Q3: My hit confirmation is not reproducible. What are the likely causes?
A3: Lack of reproducibility is a common challenge. The primary culprits are often:
-
Compound Instability: The active compound may have degraded between the initial screen and the confirmation experiment. It is advisable to re-test a fresh sample of the extract and investigate its stability under both assay and storage conditions.[1]
-
Poor Solubility: The compound may be precipitating out of solution. Visually inspect for any precipitation and consider trying different solubilizing agents or pre-incubation steps.[1]
Troubleshooting Guides
Guide 1: Differentiating True Hits from False Positives
This guide provides a systematic approach to investigating and eliminating common causes of false positives in bioactivity screening.
| Problem | Possible Cause | Recommended Action |
| High hit rate in the primary screen | Assay interference (e.g., fluorescence from the extract) | Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based).[1] |
| Non-specific activity due to cytotoxicity | Run a cytotoxicity assay in parallel with the primary screen.[1] | |
| Presence of Pan-Assay Interference Compounds (PAINS) | Check the structure of identified hits against known PAINS databases. Perform orthogonal assays to confirm the activity.[1] | |
| Hit confirmation is not reproducible | Compound instability | Re-test with a fresh sample of the extract. Investigate the stability of the extract under assay and storage conditions.[1] |
| Poor solubility | Visually inspect for precipitation. Try different solubilizing agents or pre-incubation steps.[1] | |
| Activity is observed across multiple unrelated assays | Aggregation of compounds | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[1] |
Troubleshooting Workflow for False Positives
Caption: A logical workflow for troubleshooting and identifying false positives.
Guide 2: Managing Extract Complexity and Dereplication
Natural product extracts are complex mixtures, which can complicate the identification of the active compound.
| Problem | Possible Cause | Recommended Action |
| Difficulty correlating bioactivity with a specific peak in the chromatogram | Multiple compounds contributing to the activity (synergistic effect) | Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions to pinpoint activity.[1] |
| The active compound is present at a very low concentration | Use more sensitive detection methods. Consider sample concentration prior to analysis.[1] | |
| Re-isolating a known compound | Lack of early identification of known compounds | Employ dereplication strategies at an early stage. This involves using techniques like LC-MS and NMR to rapidly identify known compounds in the active extracts by comparing data against natural product databases.[1] |
Dereplication Workflow in Natural Product Screening
Caption: A simplified workflow for the dereplication process.
Data Presentation
Table 1: Common Pan-Assay Interference Compounds (PAINS) in Natural Products
| PAINS Substructure | Example Compound | Mechanism of Interference | Assays Affected |
| Catechols | Quercetin, Luteolin[2] | Redox cycling, covalent modification of proteins, chelation[3] | Enzyme inhibition assays, fluorescence-based assays[3] |
| Quinones | Redox activity, covalent reactivity with thiols[3] | Assays with thiol-containing proteins (e.g., proteases, kinases)[3] | |
| Rhodanines | Protein aggregation, covalent modification[3] | Various enzyme and receptor binding assays[3] | |
| Enones/Michael Acceptors | Curcumin[2] | Covalent modification of nucleophilic residues (e.g., cysteine)[3] | Assays involving proteins with reactive cysteines[3] |
Table 2: Recommended Concentration Ranges for Initial Screening of Extracts
| Solvent for Extraction | Typical Concentration Range for Screening | Notes |
| Ethanol/Methanol | 10 - 50 mg/mL[4] | Effective for a broad range of polar and moderately non-polar compounds.[4] |
| Hexane | 20 - 100 mg/mL[4] | Ideal for non-polar compounds such as lipids and terpenes.[4] |
| Aqueous | 10 - 100 mg/mL | Suitable for highly polar compounds. |
Note: These are general recommendations. The optimal concentration can vary depending on the specific assay and the nature of the extract. It is often advisable to perform a dose-response curve with a series of dilutions.[4]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of natural product extracts on cultured cells.
Materials:
-
Cells in culture
-
Natural product extract stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
-
Treatment: Prepare serial dilutions of the natural product extract in complete culture medium. Remove the old medium from the cells and add the diluted extracts. Include vehicle controls (medium with the same concentration of solvent used to dissolve the extract) and untreated controls (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[5] The absorbance is proportional to the number of viable cells.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Assay for Detecting Compound Aggregation
This protocol helps determine if a compound's apparent activity is due to the formation of aggregates.
Principle: Compound aggregation is a common cause of non-specific inhibition in bioassays. Aggregates can sequester and denature proteins, leading to a false-positive signal. The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt these aggregates. A significant reduction in activity in the presence of the detergent suggests that aggregation is the likely mechanism of action.[1]
Materials:
-
Active compound or extract
-
Assay buffer
-
Triton X-100 (or other non-ionic detergent)
-
All other components of the primary bioassay
Procedure:
-
Prepare Two Sets of Assays: Set up the bioassay as you normally would, but in two parallel sets.
-
Control Set: In the first set, run the assay with your active compound/extract at various concentrations.
-
Detergent Set: In the second set, run the exact same assay, but with the addition of a low concentration of Triton X-100 (typically 0.01% v/v) to the assay buffer.[6]
-
Incubation and Measurement: Incubate both sets of assays according to your standard protocol and measure the activity.
-
Data Analysis: Compare the dose-response curves from both sets. A significant rightward shift in the IC50 value or a substantial decrease in the percentage of inhibition in the presence of Triton X-100 indicates that the compound is likely an aggregator.
Interpreting the Results
Caption: Logic for interpreting the results of an aggregation assay.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of complex plant extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS analysis of plant extracts, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Target Analytes
Q1: My analyte peaks are exhibiting significant tailing and broadening. What are the likely causes and how can I fix this?
A1: Peak tailing and broadening in the analysis of plant extracts are often due to secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.
Troubleshooting Steps:
-
Assess Column Contamination: Plant extracts are rich in complex molecules that can irreversibly bind to the analytical column.
-
Action: Implement a robust column washing procedure after each analytical run. A typical wash involves a high percentage of strong organic solvent. If the problem persists, consider replacing the column.[1]
-
-
Evaluate Mobile Phase Compatibility: The pH of the mobile phase can significantly affect the ionization state of analytes and their interaction with the stationary phase.[1]
-
Action: Ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a consistent ionization state. For acidic compounds, a lower pH is generally preferred, while a higher pH is better for basic compounds.
-
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Action: Dilute your sample extract and re-inject. If peak shape improves, column overload was the likely issue.
-
-
Investigate Secondary Interactions: Silanol groups on silica-based columns can interact with polar analytes, causing peak tailing.
-
Action: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Issue 2: Inconsistent and Irreproducible Analyte Quantification
Q2: I am observing significant variability in the quantification of my target analyte across different samples of the same plant material. What could be causing this?
A2: Inconsistent quantification is a classic symptom of variable matrix effects between samples, which is common in plant extracts due to natural variations in their chemical composition.
Troubleshooting Steps:
-
Quantify the Matrix Effect: It is crucial to determine the extent of ion suppression or enhancement. The post-extraction spike method is the gold standard for this.[2]
-
Action: Follow the detailed protocol for the "Post-Extraction Spike Method for Matrix Effect Quantification" provided in the Experimental Protocols section.
-
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for variable matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Action: If a SIL-IS is not available, a structural analog can be used, but its effectiveness should be carefully validated.
-
-
Utilize Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of your samples can help compensate for consistent matrix effects.[3]
-
Action: Prepare a pooled blank matrix extract from several representative samples and use this to prepare your calibration standards.
-
-
Optimize Sample Preparation: A more rigorous sample cleanup can reduce the concentration of interfering matrix components.
-
Action: Experiment with different sample preparation techniques such as Solid-Phase Extraction (SPE) or a QuEChERS-based method. Refer to the protocols in the Experimental Protocols section.
-
Issue 3: Low Analyte Signal or Complete Signal Loss (Ion Suppression)
Q3: The signal for my target analyte is much lower than expected, or in some cases, completely absent. How can I identify and mitigate ion suppression?
A3: Significant ion suppression is common when analyzing plant extracts due to the high concentration of co-eluting compounds like phenols, chlorophylls, and sugars.
Troubleshooting Steps:
-
Confirm Ion Suppression: The post-column infusion technique provides a qualitative assessment of ion suppression across the entire chromatogram.
-
Action: Infuse a constant flow of your analyte standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression occurs.
-
-
Improve Chromatographic Separation: Modifying your LC method to separate your analyte from the regions of ion suppression can significantly improve the signal.
-
Action: Adjust the gradient profile, mobile phase composition, or try a column with a different selectivity.
-
-
Enhance Sample Cleanup: Reducing the amount of co-eluting matrix components is key to minimizing ion suppression.
-
Action: Employ a more effective sample cleanup method. For example, if you are using protein precipitation, consider switching to SPE or QuEChERS with appropriate sorbents. For pigmented extracts, sorbents like graphitized carbon black (GCB) can be effective at removing chlorophyll.[4]
-
-
Sample Dilution: A simple yet often effective strategy is to dilute the sample extract. This reduces the concentration of interfering compounds relative to the analyte.
-
Action: Perform a dilution series of your extract to find a dilution factor that minimizes ion suppression while maintaining sufficient analyte signal for detection.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?
A1: In LC-MS, the "matrix" refers to all components in a plant extract other than the analyte of interest.[5] These components can include a vast array of compounds such as salts, sugars, lipids, pigments (e.g., chlorophylls), and other secondary metabolites (e.g., phenols, flavonoids).[6][7] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression (decrease) or enhancement (increase) of its signal.[5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[5]
Q2: What are the primary causes of ion suppression and enhancement in plant extracts?
A2: Ion suppression, the more common effect, can be caused by several mechanisms:
-
Competition for Ionization: In electrospray ionization (ESI), there is a limited number of charge sites on the droplet surface. Co-eluting matrix components can compete with the analyte for these charges, reducing the analyte's ionization efficiency.[5]
-
Changes in Droplet Properties: High concentrations of matrix components can alter the viscosity and surface tension of the ESI droplets. This can hinder solvent evaporation and the release of gas-phase ions, leading to a suppressed signal.[2]
-
Ion Neutralization: Co-eluting compounds can neutralize the charged analyte ions in the gas phase before they reach the mass analyzer.
Ion enhancement is less common but can occur when a co-eluting compound improves the ionization efficiency of the analyte, for example, by acting as a proton donor.
Q3: How can I quantitatively assess the degree of matrix effect in my samples?
A3: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[2] This involves comparing the peak area of an analyte in a pure solvent standard to the peak area of the same analyte spiked into a blank matrix extract (a sample extract known not to contain the analyte). The matrix effect (ME) is calculated as follows:
ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) * 100
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. For a detailed procedure, refer to the "Post-Extraction Spike Method for Matrix Effect Quantification" in the Experimental Protocols section.
Q4: What are the most effective strategies for mitigating matrix effects in plant extract analysis?
A4: A multi-faceted approach is often necessary:
-
Sample Preparation: This is the first line of defense.
-
Solid-Phase Extraction (SPE): Offers selective cleanup by retaining the analyte while washing away interfering compounds, or vice-versa.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving an extraction and dispersive SPE cleanup step, which is highly effective for a wide range of analytes and matrices.[5]
-
Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquids.
-
-
Chromatographic Separation: Optimizing the LC method can separate the analyte from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like 2D-LC.
-
Calibration Strategies:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): The "gold standard" for correcting matrix effects. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way.
-
Matrix-Matched Calibration: Using a blank matrix to prepare calibration standards helps to normalize the matrix effect across all samples.
-
Standard Addition: Involves adding known amounts of the analyte standard to the sample itself. This is a robust method but can be time-consuming.
-
-
Sample Dilution: A simple approach to reduce the concentration of interfering compounds.
Q5: When should I choose SPE over QuEChERS for my plant extract analysis?
A5: The choice depends on the specific application:
-
QuEChERS is generally faster and uses less solvent, making it ideal for high-throughput screening of a large number of samples and a wide range of analytes. It is particularly popular for pesticide residue analysis in fruits and vegetables.[5]
-
SPE offers a higher degree of selectivity and can provide cleaner extracts, which may be necessary for very complex matrices or when analyzing trace-level analytes. The ability to choose from a wide variety of sorbent chemistries allows for more targeted cleanup of specific interferences.
Data Presentation: Quantitative Comparison of Matrix Effects
The following tables summarize quantitative data on matrix effects from various studies, illustrating the impact of different plant matrices and sample preparation methods.
Table 1: Comparison of Matrix Effects in Different Plant Matrices for Pesticide Analysis using QuEChERS and LC-MS/MS
| Analyte | Matrix | Matrix Effect (%) | Reference |
| Cyantraniliprole | Cucumber | -12.21 | [8] |
| Cyantraniliprole | Leaves | -8.82 | [8] |
| Fluopyram | Cucumber | -12.21 | [8] |
| Fluopyram | Leaves | -8.82 | [8] |
| Various Pesticides | Spinach | Tendency of suppression | |
| Various Pesticides | Rice | Tendency of suppression | |
| Various Pesticides | Mandarin | Tendency of suppression |
Table 2: Comparison of Sample Preparation Methods for the Analysis of Pesticides in Spinach, Rice, and Mandarin using LC-MS/MS
| Sample Preparation Method | Average Recovery (%) | Comments | Reference |
| QuEChERS | 101.3 - 105.8 | More accurate quantification, reduced time and cost. | |
| Liquid-Liquid Extraction (LLE) | 62.6 - 85.5 | Lower recovery compared to QuEChERS. |
Table 3: Matrix Effect Reduction for Pesticide Analysis in Apples and Korean Cabbage using Different Cleanup Methods
| Cleanup Method | Matrix Effect | Comments | Reference |
| QuEChERS with d-SPE | Satisfactory, >94% of pesticides with low ME | Lower clean-up effectiveness than SPE. | |
| SPE (PSA sorbent) | Satisfactory, >94% of pesticides with low ME | Better clean-up than d-SPE. | |
| FaPEx (amine + C18) | >98% of pesticides with low ME | Better reduction of matrix effects. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment and mitigation of matrix effects.
Protocol 1: Post-Extraction Spike Method for Matrix Effect Quantification
Objective: To quantitatively determine the extent of ion suppression or enhancement for a target analyte in a specific plant matrix.
Materials:
-
Blank plant matrix (known not to contain the analyte of interest)
-
Analyte standard solution of known concentration
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Equipment for your chosen sample extraction method
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Prepare a solution of the analyte in a solvent that mimics the final composition of your sample extract (e.g., the reconstitution solvent) at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a sample of the blank plant matrix and perform your entire extraction and cleanup procedure. After the final step (e.g., before injection), spike the blank extract with the analyte standard to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze at least three replicates of both Set A and Set B samples using your established LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaSolvent).
-
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak AreaMatrix / Peak AreaSolvent) * 100
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
Objective: To remove interfering compounds from a plant extract to reduce matrix effects. This is a general protocol and should be optimized for the specific analyte and matrix.
Materials:
-
SPE cartridges (e.g., C18, HLB)
-
SPE manifold
-
LC-MS grade solvents for conditioning, washing, and elution
-
Plant extract
Procedure:
-
Conditioning: Pass a solvent through the SPE cartridge to activate the stationary phase. For a reversed-phase sorbent like C18, this is typically methanol followed by water.
-
Equilibration: Flush the cartridge with a solvent that has a similar composition to the sample loading solvent. This is often the weaker solvent used for loading.
-
Sample Loading: Load the plant extract onto the cartridge at a slow, controlled flow rate to ensure proper interaction between the analyte and the sorbent.
-
Washing: Pass a weak solvent through the cartridge to wash away interfering compounds that are not strongly retained, while the analyte of interest remains on the sorbent.
-
Elution: Elute the analyte from the cartridge using a strong solvent that disrupts the interaction between the analyte and the sorbent. Collect the eluate.
-
Post-Elution: The eluate may need to be evaporated and reconstituted in a solvent compatible with the LC-MS mobile phase.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Plant Extracts
Objective: A rapid and effective method for the extraction and cleanup of a wide range of analytes from plant matrices.
Materials:
-
Homogenized plant sample
-
Acetonitrile (with or without acid)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
QuEChERS dispersive SPE (d-SPE) tubes containing sorbents (e.g., MgSO₄, PSA, C18, GCB)
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh a known amount of the homogenized plant sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add a specified volume of acetonitrile (e.g., 10-15 mL).
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the supernatant from the extraction step and transfer it to a d-SPE tube.
-
The d-SPE tube contains anhydrous MgSO₄ to remove residual water and one or more sorbents to remove specific interferences (e.g., PSA to remove sugars and organic acids, C18 to remove nonpolar interferences, GCB to remove pigments).
-
Vortex the d-SPE tube for 30 seconds to 1 minute and then centrifuge.
-
-
Final Extract: The resulting supernatant is the cleaned-up extract, which can be directly injected or diluted for LC-MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS analysis of plant extracts and evaluation of matrix effects.
Caption: Troubleshooting workflow for inconsistent quantification in LC-MS analysis of plant extracts.
References
- 1. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Yield of Xanthone Synthesis Reactions
Welcome to the technical support center for xanthone (B1684191) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of xanthones, with a primary focus on improving reaction yields.
Troubleshooting Guide
This section addresses specific issues that can arise during xanthone synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My xanthone synthesis reaction has a very low yield. What are the common causes?
A: Low yields in xanthone synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. The most common culprits include:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Product Formation: Competing reactions can consume starting materials, reducing the desired product's yield.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, solvent, and catalyst choice can significantly impact the reaction's efficiency.[1]
-
Poor Quality of Starting Materials: Impurities in the reactants can inhibit the reaction or lead to the formation of undesired by-products.
-
Difficult Purification: Product loss during the purification process can lead to an apparent low yield.[2]
Q2: I am using the Grover, Shah, and Shah (GSS) reaction, and my yields are consistently low. What can I do to improve it?
A: The GSS reaction is a classic method for xanthone synthesis, but it can be prone to low yields due to the formation of a benzophenone (B1666685) intermediate.[3]
Potential Solutions:
-
Choice of Catalyst: While the traditional GSS reaction uses zinc chloride and phosphoryl chloride, alternative catalysts can improve yields. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be highly effective in promoting the reaction and can lead to yields of up to 85%.[3][4]
-
Reaction Conditions: Ensure anhydrous conditions, as the presence of water can decompose the reagents and intermediates. Optimize the reaction temperature and time.
-
Reactant Purity: Use highly pure salicylic (B10762653) acid derivatives and phenolic partners to minimize side reactions.
Q3: My cyclodehydration reaction of a 2,2'-dihydroxybenzophenone (B146640) is not proceeding efficiently. How can I optimize this step?
A: The cyclodehydration of 2,2'-dihydroxybenzophenones is a crucial step in many xanthone syntheses. Incomplete cyclization is a common reason for low yields.
Potential Solutions:
-
Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be effective.[5] It's often necessary to use a stoichiometric excess of the dehydrating agent to drive the reaction to completion.
-
Temperature: Higher temperatures can promote the cyclization, but may also lead to decomposition or side reactions. A careful optimization of the reaction temperature is recommended.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Aprotic solvents are generally preferred.
Q4: I am observing the formation of multiple by-products in my reaction mixture. How can I minimize them?
A: The formation of by-products is a clear indication of competing side reactions. Optimizing reaction selectivity is key to improving the yield of the desired xanthone.
Potential Solutions:
-
Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.[1]
-
Change the Catalyst: The nature of the catalyst can significantly influence the reaction pathway. For instance, in some palladium-catalyzed syntheses, the choice of ligands can control the selectivity between different cyclization modes.[6]
-
Protecting Groups: If your starting materials have multiple reactive sites, using protecting groups to block unwanted reactions can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing xanthones?
A: The most popular and widely used methods for xanthone synthesis include:
-
The Grover, Shah, and Shah (GSS) reaction: This involves the condensation of a salicylic acid derivative with a phenol.[7][8]
-
Cyclodehydration of 2,2'-dihydroxybenzophenones: This is a common final step to form the xanthone core.[7][8]
-
Electrophilic cycloacylation of 2-aryloxybenzoic acids: This method is also frequently employed.[7][8]
-
Photocatalytic Oxidation: A newer, metal-free method that utilizes visible light and molecular oxygen to oxidize 9H-xanthenes to xanthones with high to quantitative yields.[9]
Q2: How can I purify my synthesized xanthones effectively?
A: The purification of xanthones is crucial for obtaining a high-purity product and can significantly impact the final isolated yield. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for separating xanthones from reaction by-products.[9][10] A gradient of solvents, such as n-hexane and ethyl acetate (B1210297), is often employed.[9]
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale reactions, preparative TLC can be an effective purification method.[2]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be used to improve purity.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has been shown to be a fast and efficient method for the separation and purification of bioactive xanthones.[11][12]
Q3: Are there any modern, high-yield synthetic methods for xanthones?
A: Yes, several modern synthetic approaches have been developed to improve the efficiency and yield of xanthone synthesis. One notable example is the use of photocatalysis . A metal-free photocatalytic oxidation of 9H-xanthenes using visible light and molecular oxygen in the presence of riboflavin (B1680620) tetraacetate as a photocatalyst has been reported to produce xanthones in high or even quantitative yields.[9] This method is also environmentally friendly.
Data Presentation
Table 1: Comparison of Catalysts for the Grover, Shah, and Shah (GSS) Reaction
| Catalyst System | Typical Yield (%) | Reference |
| ZnCl₂ / POCl₃ | Variable, often low | [3] |
| Eaton's Reagent | up to 85% | [3][4] |
Table 2: Yields of Xanthones via Photocatalytic Oxidation
| Starting Material (9H-Xanthene Derivative) | Product (Xanthone Derivative) | Isolated Yield (%) | Reference |
| 9H-Xanthene | 9H-Xanthen-9-one | 99% | [9] |
| 2-Methyl-9H-xanthene | 2-Methyl-9H-xanthen-9-one | 97% | [9] |
| 2-Methoxy-9H-xanthene | 2-Methoxy-9H-xanthen-9-one | 96% | [9] |
| 2-Chloro-9H-xanthene | 2-Chloro-9H-xanthen-9-one | 94% | [9] |
| 2-Bromo-9H-xanthene | 2-Bromo-9H-xanthen-9-one | 94% | [9] |
| 7H-Benzo[c]xanthene | 7H-Benzo[c]xanthen-7-one | 85% | [9] |
Experimental Protocols
General Procedure for Photocatalytic Oxidation of 9H-Xanthenes
This protocol is adapted from a high-yield, metal-free synthesis of xanthones.[9]
Materials:
-
9H-xanthene derivative (0.2 mmol)
-
Riboflavin tetraacetate (0.01 mmol)
-
Solvent (e.g., Acetonitrile)
-
Borosilicate vials
-
Visible light source (e.g., 450-455 nm LEDs)
-
Molecular oxygen (from air)
Procedure:
-
A mixture of the 9H-xanthene derivative (0.2 mmol) and riboflavin tetraacetate (0.01 mmol) is prepared in a borosilicate vial.
-
The appropriate solvent is added to dissolve the reactants.
-
The vial is left open to the air to ensure a supply of molecular oxygen.
-
The reaction mixture is irradiated with visible light (e.g., 450-455 nm) at room temperature for a specified time (reaction progress can be monitored by TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford the pure xanthone.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Xanthones in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of xanthones in solution. Accurate and reproducible experimental results rely on the stability of the xanthone (B1684191) compounds being investigated. This resource aims to help you identify, prevent, and troubleshoot common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause xanthone degradation in solution?
A1: The stability of xanthones in solution is primarily affected by pH, exposure to light, temperature, and oxidative conditions. As phenolic compounds, many xanthones are susceptible to degradation under harsh experimental conditions, which can lead to a loss of the compound's concentration and biological activity.[1]
Q2: My xanthone solution has changed color (e.g., turned yellowish/brown). What does this indicate?
A2: A change in the color of your xanthone solution often suggests chemical degradation, most likely due to oxidation.[2] Phenolic compounds like xanthones can form quinone-like structures or polymerized products when exposed to air (oxygen), light, or high temperatures, resulting in colored compounds. It is crucial to confirm degradation by performing an analytical check, such as HPLC.[2]
Q3: I'm observing unexpected or inconsistent results in my biological assays. Could this be related to xanthone instability?
A3: Yes, inconsistent results are a common symptom of compound degradation. If your xanthone is degrading in your stock or working solutions, the actual concentration of the active compound will be lower than expected, leading to variability in bioassay outcomes. It is recommended to prepare fresh solutions for each experiment whenever possible.[1][3]
Q4: What are the optimal storage conditions for xanthone solutions?
A4: To ensure long-term stability, xanthone solutions should be stored at low temperatures, protected from light. For long-term storage (months to years), -20°C or -80°C is recommended.[1][2][3] Solutions should be stored in tightly sealed, amber vials or vials wrapped in aluminum foil to prevent photodegradation.[1] Aliquoting stock solutions into smaller volumes can help minimize freeze-thaw cycles and reduce exposure to air.[2]
Q5: What type of analytical method is best for monitoring xanthone stability?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[4] This method should be able to separate the parent xanthone from any potential degradation products, allowing for accurate quantification of the active compound over time. A reversed-phase C18 column is commonly used for xanthone analysis.[4][5][6][7][8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent Bioassay Results or Loss of Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased or variable biological activity in cell-based assays. | Degradation of the xanthone in the stock solution or final culture medium. | 1. Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.[1][3] 2. Verify Stock Solution Integrity: Prepare a new stock solution and compare its performance to the older one. 3. Assess Stability in Media: Conduct a time-course experiment to determine the stability of the xanthone in your specific cell culture medium and under your incubation conditions (e.g., temperature, CO2).[3] Analyze samples by HPLC at different time points. 4. Minimize Light Exposure: Protect all xanthone-containing solutions from light during preparation, storage, and the experiment itself.[1] |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Chromatograms
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks, not present in the initial analysis, appear in the chromatogram of a stored sample. | Formation of degradation products. | 1. Run a Fresh Standard: Analyze a freshly prepared xanthone solution to serve as a baseline for comparison.[1] 2. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent peak from degradant peaks. This may require adjusting the mobile phase composition or gradient.[1] 3. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks in your chromatogram. 4. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass of the unexpected peaks, which can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). |
Data Presentation: Stability of Xanthones Under Various Conditions
The following tables summarize quantitative data on the stability of xanthones.
Table 1: Influence of pH on Xanthone Stability
| Xanthone | pH Range | Observation | Reference |
| 1,2-dihydroxyxanthone (1,2-DHX) | 2-8 | Showed greater stability in the pH range closest to that of the skin. | [3] |
| Xanthone 2 (unspecified) | 2-8 | Degradation was observed over time across the tested pH range. | [3] |
| Alpha-mangostin | Acidic | Degrades under acidic conditions. | [11] |
| Alpha-mangostin | Alkaline | Minimal impact on stability. | [11] |
Table 2: Thermal and Photodegradation Kinetics of Anthocyanins from Mangosteen Peel (as a related compound class)
| Condition | Half-life (t₁/₂) | Kinetic Model | Reference |
| Temperature | |||
| 5°C | 4006 hours | First-order | [12] |
| 28°C | 370 hours | First-order | [12] |
| 40°C | 125 hours | First-order | [12] |
| 50°C | 93 hours | First-order | [12] |
| Light Source | |||
| Fluorescent | 597 hours | First-order | [12] |
| Incandescent | 306 hours | First-order | [12] |
| Ultraviolet (UV) | 177 hours | First-order | [12] |
| Infrared (IR) | 100 hours | First-order | [12] |
Note: Data for anthocyanins are presented as they are often co-extracted with xanthones from sources like mangosteen and share some stability characteristics as polyphenolic compounds.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Xanthones
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific xanthones.
-
Instrumentation: HPLC system with a PDA or UV detector and a data acquisition system.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 2% acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution is recommended for initial method development to separate the parent compound from potential degradation products. A typical gradient might be:
-
0-30 min: 65% to 90% Solvent B.
-
Further optimization to isocratic elution may be possible once the retention times are known.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the specific xanthone (e.g., 254 nm, 281 nm, or 320 nm).[6][7][8]
-
Sample Preparation: Dissolve the xanthone in a suitable solvent (e.g., methanol, DMSO) to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating method and understanding potential degradation pathways.
-
Prepare Stock Solution: Prepare a stock solution of the xanthone in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for several hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution. Incubate at 60°C for a few hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot of the stock solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a sealed vial at a high temperature (e.g., 80°C) for 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light).
-
Analysis: Analyze all stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed control sample.
Visualizations
Signaling Pathways and Potential for Interference
Xanthones are known to modulate various cellular signaling pathways, which contributes to their biological activities, such as anti-inflammatory and anti-cancer effects. The degradation of a xanthone can lead to a loss of its intended biological activity or, in some cases, the degradation products themselves may have off-target effects, leading to confounding results. For instance, the prenyl groups on some xanthones are crucial for their potent biological activity, and modifications to these groups during degradation can significantly reduce their efficacy.[11]
Caption: Logical relationship between xanthone stability and biological outcomes.
Experimental Workflow for Troubleshooting Stability Issues
Caption: A workflow for troubleshooting xanthone stability issues in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts [mdpi.com]
- 9. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights from degradation studies of alpha mangostin from Garcinia mangostana: key findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing False Positives in High-Throughput Screening of Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to false positives in high-throughput screening (HTS) of natural products.
Troubleshooting Guides
This section offers step-by-step guidance for specific issues encountered during HTS experiments.
Issue 1: High Hit Rate with Poor Confirmation in Orthogonal Assays
Possible Cause: Widespread assay interference or non-specific activity from compounds in the natural product library.
Troubleshooting Steps:
-
Initial Triage with Counter-Screens:
-
Objective: To identify and eliminate common interfering compounds.
-
Protocol:
-
Run a counter-screen using a simplified assay format that excludes the biological target but includes the detection system.
-
For fluorescence-based assays, test for autofluorescence of the hit compounds at the excitation and emission wavelengths used in the primary assay.[1]
-
For enzyme-based assays, perform a screen in the absence of the enzyme to identify compounds that directly interfere with the substrate or detection reagents.
-
-
-
Aggregation-Based Interference Check:
-
Objective: To identify compounds that form aggregates, which can non-specifically inhibit enzymes.[2]
-
Protocol:
-
-
Redox Activity Assessment:
-
Objective: To flag compounds with redox potential that can interfere with assay components.[6][7]
-
Protocol:
-
Include a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer and re-test the hits.
-
Alternatively, use assays that are less sensitive to redox activity, such as those based on mass spectrometry.[8]
-
-
Issue 2: Inconsistent Results Upon Re-testing of Purified "Hits"
Possible Cause: Compound instability, degradation, or contamination.
Troubleshooting Steps:
-
Purity and Integrity Analysis:
-
Objective: To confirm the identity and purity of the re-isolated active compound.
-
Protocol:
-
Perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) analysis on the purified sample.[9]
-
Compare the spectral data with the original extract's profile to ensure the correct compound was isolated.
-
-
-
Stability Assessment:
-
Objective: To determine if the compound is degrading under assay or storage conditions.
-
Protocol:
-
Incubate the purified compound under the same conditions as the primary HTS assay (buffer, temperature, time).
-
Analyze the sample by LC-MS at different time points to check for degradation products.
-
-
-
Check for Contaminants:
-
Objective: To rule out contamination from the purification process.
-
Protocol:
-
Analyze blank fractions from the purification process (e.g., solvent fractions without the natural product extract) in the primary assay.
-
Be aware of potential contaminants from resins or solvents used during fractionation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in natural product HTS?
A1: False positives in natural product HTS can arise from several sources:
-
Assay Interference: Compounds in the extract can directly interfere with the assay technology. This includes autofluorescence in fluorescence-based assays or light scattering in absorbance assays.[1][6]
-
Non-specific Activity: Some natural products can act promiscuously, interacting with multiple targets without specificity. This can be due to the formation of aggregates that sequester proteins.[1][2]
-
Reactivity: Certain chemical functionalities common in natural products, such as catechols and quinones, can react with assay components, leading to a false signal.[7][10]
-
Cytotoxicity: In cell-based assays, cytotoxic compounds can cause cell death, which might be misinterpreted as a specific inhibitory effect.[1]
-
Contaminants: Impurities from the isolation process or metal contaminants can sometimes be responsible for the observed activity.[9][11]
Q2: How can I proactively design my HTS campaign to minimize false positives?
A2: A well-designed HTS campaign can significantly reduce the rate of false positives:
-
Assay Choice: Whenever possible, choose assay technologies that are less prone to interference. For example, mass spectrometry-based detection is a label-free method that can reduce interference from fluorescent or colored compounds.[8][12]
-
Buffer Optimization: Include additives in the assay buffer to mitigate common interference mechanisms. A non-ionic detergent can help prevent aggregation, and an inert protein like bovine serum albumin (BSA) can bind to "sticky" compounds.[4]
-
Multi-parametric Readouts: In cell-based screening, using high-content screening (HCS) with multiple readouts can provide a more detailed picture of a compound's effect and help distinguish specific activity from general cytotoxicity.[13]
-
Computational Filtering: Before screening, use computational models and filters to identify and remove known Pan-Assay Interference Compounds (PAINS) and other problematic structures from your virtual library.[5][14]
Q3: What is the role of orthogonal assays in hit validation?
A3: Orthogonal assays are critical for confirming that the biological activity observed in the primary screen is genuine and target-specific.[9] These are assays that measure the same biological endpoint but use a different detection method or technology. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free mass spectrometry-based assay measuring substrate turnover. A true hit should be active in both assays, while a false positive resulting from interference with the primary assay's detection method will likely be inactive in the orthogonal assay.
Q4: What is dereplication and why is it important?
A4: Dereplication is the process of rapidly identifying known compounds from active natural product extracts at an early stage.[1] This is crucial to avoid the time-consuming and costly effort of re-isolating and characterizing already known molecules. Techniques like LC-MS/MS are used to obtain structural information that can be searched against natural product databases.[1] By quickly identifying known compounds, researchers can focus their resources on novel and potentially more promising hits.
Data Presentation
Table 1: Common Interfering Compound Classes in Natural Product Screening and Mitigation Strategies
| Compound Class | Mechanism of Interference | Suggested Counter-Screen/Mitigation Strategy |
| Flavonoids/Phenols | Autofluorescence, Redox activity, Aggregation | Fluorescence counter-screen, Inclusion of antioxidants (e.g., DTT), Detergent-based aggregation assay.[6][7] |
| Tannins | Protein precipitation, Non-specific binding | Addition of BSA to the assay buffer, Use of non-protein based assays if possible. |
| Saponins | Membrane disruption, Detergent-like effects | Cell viability assays (e.g., LDH release) to detect membrane damage, Use in biochemical vs. cell-based assays.[6] |
| Quinones | Redox cycling, Covalent modification of proteins | Redox activity assays, Mass spectrometry to detect covalent adducts.[7][10] |
Table 2: Example Hit Triage Cascade and Expected Confirmation Rates
| Triage Step | Purpose | Typical Confirmation Rate |
| Primary HTS | Initial identification of active extracts | 100% (by definition) |
| Dose-Response Confirmation | Confirm activity and determine potency | 50-80% |
| Orthogonal Assay | Validate activity with a different technology | 16-60%[4] |
| Counter-Screens (e.g., Aggregation, Fluorescence) | Identify and remove known interference mechanisms | Varies, can eliminate a large portion of initial hits |
| Cell-based Secondary Assays | Confirm activity in a more biologically relevant system | 10-30% of orthogonally confirmed hits |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation
-
Objective: To determine if the inhibitory activity of a hit compound is due to the formation of aggregates.
-
Materials:
-
Purified hit compound
-
Primary assay components (enzyme, substrate, buffer)
-
10% Triton X-100 or Tween-20 stock solution
-
Microplate reader
-
-
Procedure:
-
Prepare two sets of serial dilutions of the hit compound in the assay buffer.
-
To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01%.
-
Add the target enzyme to all wells and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using the microplate reader.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent indicates that the compound's activity is likely due to aggregation.
-
Mandatory Visualization
Caption: Workflow for identifying and eliminating false positives in HTS.
Caption: Mechanism of aggregation-based false positives and detergent mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. criver.com [criver.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of antibacterial activity of different xanthones"
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Xanthones, a class of heterocyclic compounds abundant in nature, have emerged as promising candidates with potent antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of different xanthones, supported by experimental data, to aid in the research and development of new therapeutics.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of various xanthones has been quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below, primarily obtained through the broth microdilution method, highlights the comparative potency of different xanthones.
| Xanthone (B1684191) | Bacterium | Strain | MIC (µg/mL) | Reference |
| α-Mangostin | Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 1.57 - 12.5 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.95 - 12.5 | [1] | |
| Staphylococcus aureus | (from companion animals) | 1 - 16 | [2] | |
| Staphylococcus aureus | MRSA Persisters | 2 | [3] | |
| Vancomycin-Resistant Enterococcus | (VRE) | 3.13 - 6.25 | [1] | |
| γ-Mangostin | Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 6.25 | [1][4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.13 | [1][4][5] | |
| Vancomycin-Resistant Enterococcus | (VRE) | 6.25 | [4] | |
| Vancomycin-Sensitive Enterococcus | (VSE) | 6.25 | [4] | |
| XT17 (Synthetic Derivative) | Staphylococcus aureus | ATCC 29213 | 0.39 | [6] |
| Escherichia coli | ATCC 25922 | 3.125 | [6] | |
| Pseudomonas aeruginosa | ATCC 9027 | 3.125 | [6] | |
| Acinetobacter baumannii | ATCC 17978 | ≤3.125 | [6] | |
| Klebsiella pneumoniae | ATCC 10031 | ≤3.125 | [6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial activity of a compound. The broth microdilution method is a widely accepted and commonly used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the xanthone compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and bacterial growth is assessed visually or spectrophotometrically. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Detailed Steps:
-
Preparation of Xanthone Solutions: A stock solution of the test xanthone is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: The test bacterium is cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted xanthone. The final volume in each well is typically 100 or 200 µL. Positive (broth with bacteria, no xanthone) and negative (broth only) controls are included. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the xanthone at which there is no visible growth of the bacteria.
Broth microdilution workflow for MIC determination.
Mechanism of Antibacterial Action
Xanthones exert their antibacterial effects through multiple mechanisms, making them robust candidates against drug-resistant bacteria. The primary modes of action involve the disruption of the bacterial cell envelope and the inhibition of crucial intracellular processes.
Key Mechanisms:
-
Cell Membrane Disruption: Many xanthones, particularly prenylated derivatives like α-mangostin, are amphiphilic molecules. This property allows them to insert into the bacterial cytoplasmic membrane, leading to increased permeability, depolarization, and leakage of cellular contents, ultimately causing cell death. Some xanthone derivatives have been shown to interact with lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, contributing to cell wall disruption.[6][7]
-
Inhibition of DNA Synthesis: Certain synthetic xanthone derivatives, such as XT17, have demonstrated the ability to inhibit bacterial DNA synthesis.[6] Docking studies suggest that these compounds can form stable complexes with bacterial gyrase, an essential enzyme involved in DNA replication, leading to the suppression of this vital process.[6]
-
Inhibition of Virulence Factors and Biofilm Formation: Some xanthones can interfere with bacterial communication systems (quorum sensing) and inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[1]
-
Efflux Pump Inhibition: Xanthones have also been investigated for their potential to inhibit bacterial efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, xanthones can restore the efficacy of conventional antibiotics.
Simplified antibacterial mechanism of xanthones.
References
- 1. Recent evidence on prominent anti-bacterial capacities of compounds derived from the mangosteen fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of α-mangostin against Staphylococcus species from companion animals in vitro and therapeutic potential of α-mangostin in skin diseases caused by S. pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Bactericidal and Antibiofilm Efficacy of Alpha Mangostin Against Staphylococcus aureus Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Xanthone Quantification: An ICH-Compliant HPLC Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical methods for the quantification of xanthones, with a focus on validating the HPLC method according to International Council for Harmonisation (ICH) guidelines. The presented data and protocols are compiled from peer-reviewed scientific literature to ensure objectivity and reliability.
Comparison of Analytical Methods for Xanthone (B1684191) Analysis
The selection of an analytical method for xanthone quantification depends on various factors, including the specific xanthone of interest, the sample matrix, and the desired performance characteristics such as sensitivity, accuracy, and throughput. This section compares the validated HPLC method with alternative techniques like High-Performance Thin-Layer Chromatography (HPTLC), Ultra-High-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry.
| Parameter | HPLC[1][2][3] | HPTLC[4] | UPLC-MS/MS[5] | UV-Vis Spectrophotometry[1][6] |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Planar chromatographic separation on a high-performance layer, with detection via densitometry. | Chromatographic separation using smaller particle size columns for higher resolution and speed, coupled with mass spectrometry for detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Linearity (R²) | > 0.999[1][2] | > 0.99 | Not explicitly stated, but high sensitivity is implied. | > 0.999[1][6] |
| Accuracy (% Recovery) | 98.8% - 102.8%[1] | Not explicitly stated, but described as accurate. | Not explicitly stated, but used for quantification. | 86.5% - 104%[1][2] |
| Precision (% RSD) | < 1.5%[2][3] | Intra-day: < 2%, Inter-day: < 5% | Not explicitly stated. | Intra-day: 0.16% - 0.34%, Inter-day: 0.16% - 0.35%[6] |
| Limit of Detection (LOD) | 0.06 - 0.12 µg/mL[2] | Lower than HPLC in some cases. | Substantially lower than HPLC. | 0.101 - 0.35 µg/mL[2][6] |
| Limit of Quantification (LOQ) | 0.14 - 0.37 µg/mL[2] | Lower than HPLC in some cases. | Substantially lower than HPLC. | 0.307 - 1.15 µg/mL[2][6] |
| Analysis Time | ~7 - 30 minutes per sample[1] | Shorter for multiple samples run simultaneously. | Very fast, often under 5 minutes. | Very fast, seconds per sample. |
| Specificity | High, can separate structurally similar xanthones. | Good, can be improved with appropriate mobile phase. | Very high, provides structural information. | Low, susceptible to interference from other UV-absorbing compounds. |
| Advantages | Robust, reliable, well-established, high precision and accuracy. | High throughput, low solvent consumption per sample. | Highest sensitivity and selectivity, provides molecular weight information. | Simple, rapid, and inexpensive. |
| Disadvantages | Higher solvent consumption per sample, longer analysis time for single samples. | Lower resolution compared to HPLC/UPLC. | High instrument cost and complexity. | Prone to interference, not suitable for complex mixtures without prior separation. |
Experimental Protocols
This section details the experimental protocols for the validated HPLC method and a comparative UV-Vis spectrophotometric method for xanthone analysis.
Validated HPLC Method for Xanthone and 3-Methoxyxanthone[1]
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Methanol-water (90:10, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 237 nm.
-
Temperature: Ambient.
-
Injection Volume: Not specified.
-
Run Time: 7 minutes.
-
Standard Preparation: Standard solutions of xanthone and 3-methoxyxanthone (B1606244) were prepared in methanol (B129727) over a concentration range of 0.4-2.5 µg/mL for xanthone and 1.0-5.8 µg/mL for 3-methoxyxanthone.
-
Sample Preparation: Samples were dissolved in methanol. For nanocapsule formulations, no complex extraction was required.
Validated UV-Vis Spectrophotometric Method for Total Xanthones[2]
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Wavelengths for Validation: 243.4 nm, 254 nm, 316.4 nm, and 320 nm.
-
Solvent: Methanol.
-
Standard Preparation: A stock solution of a reference xanthone (e.g., α-mangostin) was prepared in methanol and diluted to concentrations ranging from 0.5 to 20 µg/mL to construct a calibration curve.
-
Sample Preparation: The plant material was extracted with a suitable solvent (e.g., toluene), and the extract was then dissolved in methanol for analysis.
ICH Guideline-Based HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method based on ICH guidelines, ensuring the method is suitable for its intended purpose.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Conclusion
The validated HPLC method provides a robust, accurate, and precise approach for the quantification of xanthones, adhering to the stringent requirements of the ICH guidelines. While other methods like HPTLC, UPLC, and UV-Vis spectrophotometry offer advantages in terms of throughput, sensitivity, or cost-effectiveness, the choice of the most suitable method will be dictated by the specific analytical needs of the researcher. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical and natural product research fields, enabling them to make informed decisions for their analytical challenges in xanthone analysis.
References
- 1. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structural Dance of Activity: A Comparative Guide to Dimethoxyxanthones
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide offers a comparative analysis of dimethoxyxanthone derivatives, shedding light on how subtle changes in their chemical architecture can profoundly impact their therapeutic potential. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to provide a comprehensive resource for advancing research in this promising class of compounds.
Dimethoxyxanthones, a subclass of xanthones characterized by the presence of two methoxy (B1213986) groups on their core tricyclic scaffold, have garnered significant attention for their diverse pharmacological activities. These activities, ranging from anticancer and antimicrobial to enzyme inhibition, are intricately linked to the position and substitution pattern of the methoxy groups, as well as other functional moieties. This guide will delve into these structure-activity relationships (SAR), providing a comparative overview to inform future drug design and development.
Comparative Analysis of Biological Activity
The biological efficacy of dimethoxyxanthones is highly dependent on their substitution patterns. The accompanying table summarizes the cytotoxic and enzyme inhibitory activities of several dimethoxyxanthone derivatives, highlighting key SAR observations. For instance, the position of the methoxy groups and the presence of other substituents like hydroxyl or prenyl groups can dramatically alter the compound's potency and selectivity.
| Compound | Substitution Pattern | Biological Activity | Cell Line/Enzyme | IC50 (µM) |
| 1,7-dihydroxy-3,4-dimethoxyxanthone | 1-OH, 7-OH, 3-OCH3, 4-OCH3 | Anti-inflammatory (TLR4 inhibitor) | RAW264.7 macrophages | Not specified |
| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | 3-OCH3, 4-OCH3, 1-CHO | Antitumor (p53 activator) | HCT116 p53+/+ | 8.67 ± 0.59[1] |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | 1-OH, 4-OCH3, 7-OCH3 | Cytotoxic | KB, KBv200 | 35.0, 41.0[2] |
| 2,3-dimethoxyxanthone | 2-OCH3, 3-OCH3 | Lipid reducing activity | Zebrafish larvae | Not specified[3] |
| 6-hydroxy-1,7-dimethoxyxanthone | 6-OH, 1-OCH3, 7-OCH3 | Xanthine (B1682287) Oxidase Inhibitor | Xanthine Oxidase | - |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | 3-OCH3, 8-OCH3 | Cytotoxic | HepG2, HL-60 | 18.00, 24.80 (µg/mL)[4] |
Key Structure-Activity Relationship Insights:
-
Hydroxylation and Methoxylation Patterns: The interplay between hydroxyl and methoxy groups is crucial. For example, specific patterns of hydroxylation and methoxylation are important for anti-inflammatory and cytotoxic activities.
-
Substitution at C1 and C3: Modifications at the C1 and C3 positions of the xanthone (B1684191) scaffold appear to be critical for various biological activities, including cholinesterase inhibition.[5]
-
Prenylation: The addition of prenyl groups to the xanthone core is a recurring theme for enhancing cytotoxic activity.[6]
-
Glycosylation: The attachment of sugar moieties can influence the solubility and bioavailability of xanthones, thereby modulating their biological effects.[4]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of xanthone derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dimethoxyxanthone derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[6]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves, representing the concentration of the compound required to inhibit cell growth by 50%.[6]
Enzyme Inhibition Assay (Xanthine Oxidase)
The inhibitory effect of dimethoxyxanthones on enzymes like xanthine oxidase can be evaluated using spectrophotometric methods.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme (xanthine oxidase), the substrate (xanthine), and a buffer solution.
-
Inhibitor Addition: The dimethoxyxanthone derivative (inhibitor) at various concentrations is added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Spectrophotometric Monitoring: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product (uric acid).
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.
Visualizing Molecular Interactions and Workflows
To further elucidate the structure-activity relationships of dimethoxyxanthones, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical experimental workflow for structure-activity relationship studies of dimethoxyxanthones.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by 1,7-dihydroxy-3,4-dimethoxyxanthone.[8]
References
- 1. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactivity: Synthetic vs. Natural Xanthones
A deep dive into the anticancer, anti-inflammatory, and antimicrobial properties of natural and synthetic xanthone (B1684191) derivatives, supported by experimental data and mechanistic insights.
Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found in nature, particularly in higher plants and fungi, and also accessible through chemical synthesis, these compounds present a promising frontier in drug discovery. This guide provides a comprehensive comparison of the bioactivity of natural and synthetic xanthones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented is curated from a range of experimental studies to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
Anticancer Activity: A Tale of Two Origins
Both natural and synthetic xanthones have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer progression.
Natural xanthones, such as α-mangostin from the mangosteen fruit, have been extensively studied. For instance, a novel prenylated xanthone isolated from the pericarp of Garcinia mangostana exhibited potent anticancer activity against a panel of human cancer cell lines, with IC50 values ranging from 3.35 to 8.09 µM[1]. Another study reported that ananixanthone, isolated from the stem bark of Calophyllum teysmanni, and its derivatives showed anticancer activity, with the parent compound having an IC50 value of 19.8 µM[1]. The anticancer potency of natural xanthones is often attributed to the presence and position of specific functional groups, such as prenyl and hydroxyl moieties[1].
Synthetic xanthone derivatives have also emerged as powerful anticancer agents, with researchers designing and synthesizing novel compounds with enhanced efficacy and selectivity. For example, a series of synthetic hydroxyxanthones were evaluated for their in vitro anticancer activity, with one trihydroxyxanthone derivative showing an IC50 of 184 µM against the MCF-7 breast cancer cell line[2]. Another study on synthetic xanthone derivatives identified a compound with an IC50 value of 9.23 µg/mL against the WiDR colon cancer cell line[3]. These studies highlight the potential of synthetic chemistry to optimize the anticancer properties of the xanthone scaffold.
Below is a table summarizing the anticancer activity of selected natural and synthetic xanthones.
| Xanthone Derivative | Origin | Cancer Cell Line | IC50 Value | Reference |
| Novel Prenylated Xanthone | Natural (Garcinia mangostana) | CNE-1 | 3.35 µM | [1] |
| Novel Prenylated Xanthone | Natural (Garcinia mangostana) | CNE-2 | 4.01 µM | [1] |
| Novel Prenylated Xanthone | Natural (Garcinia mangostana) | A549 | 4.84 µM | [1] |
| Novel Prenylated Xanthone | Natural (Garcinia mangostana) | PC-3 | 6.21 µM | [1] |
| Novel Prenylated Xanthone | Natural (Garcinia mangostana) | U-87 | 6.39 µM | [1] |
| Ananixanthone | Natural (Calophyllum teysmanni) | Various | 19.8 µM | [1] |
| Trihydroxyxanthone 3a | Synthetic | MCF-7 | 184 µM | [2] |
| Dihydroxyxanthone 3b | Synthetic | WiDr | > 500 µM | [2] |
| Trihydroxyxanthone 3c | Synthetic | WiDr | 209 µM | [2] |
| Synthetic Xanthone 5 | Synthetic | WiDR | 9.23 µg/mL | [3] |
| Garcinone E | Natural (Garcinia mangostana) | HepG2, HCT116 | 15.8 - 16.7 µM | [4] |
| α-mangostin | Natural (Garcinia mangostana) | Various | Moderate to weak | [4] |
Below is a diagram illustrating a general experimental workflow for assessing the anticancer activity of xanthones.
Caption: Workflow for determining the anticancer activity of xanthones using the MTT assay.
Anti-inflammatory Activity: Quelling the Fire Within
Chronic inflammation is a hallmark of numerous diseases, and xanthones have demonstrated promising anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory mediators.
Natural xanthones have been shown to be potent anti-inflammatory agents. For example, several xanthones isolated from Cratoxylum cochinchinense exhibited significant inhibitory activities against nitric oxide (NO) production in vitro, with IC50 values ranging from 0.86 to 18.36 µM[5]. Both natural and synthetic xanthones have been reported to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages[6][7].
Synthetic xanthone derivatives have also been developed with the aim of enhancing their anti-inflammatory effects. A study on synthetic xanthone derivatives showed that 1,3-dihydroxyxanthone and 3,5-dihydroxyxanthone had strong inhibitory effects on the release of β-glucuronidase and histamine (B1213489) from mast cells[8]. Another investigation into synthetic xanthone hybrids revealed compounds with significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats[9].
The table below presents a summary of the anti-inflammatory activity of selected xanthones.
| Xanthone Derivative | Origin | Assay | Endpoint | IC50/Inhibition | Reference |
| Xanthone from C. cochinchinense | Natural | NO Production Inhibition | IC50 | 0.86 ± 0.05 µM | [5] |
| 1,3-Dihydroxyxanthone | Synthetic | β-glucuronidase & Histamine Release | Inhibition | Strong | [8] |
| 3,5-Dihydroxyxanthone | Synthetic | β-glucuronidase & Histamine Release | Inhibition | Strong | [8] |
| 1,6-Dihydroxyxanthone | Synthetic | β-glucuronidase Release | Inhibition | Strong | [8] |
| Hybrid Xanthone A127 | Synthetic | Carrageenan-induced Paw Edema | % Inhibition | 60 ± 0.31 | [9] |
| Hybrid Xanthone A11 | Synthetic | Carrageenan-induced Paw Edema | % Inhibition | 58.57 ± 0.023 | [9] |
The following diagram illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory action of xanthones.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
Antimicrobial Activity: Combating Pathogens
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and xanthones have shown considerable promise in this area. Their mechanisms of action can include disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.
Natural xanthones, particularly those from the Garcinia genus, have well-documented antimicrobial properties. A review of synthetic and natural xanthones as antibacterial agents highlighted numerous examples with activity against both Gram-positive and Gram-negative bacteria[10]. For instance, semi-synthetic modifications of α-mangostin led to derivatives with enhanced antibacterial and antifungal activity compared to the parent molecule[11].
Synthetic chemistry has also been employed to develop xanthone derivatives with potent and broad-spectrum antimicrobial activity. One study reported the development of xanthone derivatives that disrupt the cell wall and inhibit DNA synthesis in bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Gram-negative bacteria. Another study on a library of nature-inspired synthetic xanthones identified compounds with potent antifungal activity against dermatophyte clinical strains, with MICs of 16 µg/mL[12].
The table below summarizes the antimicrobial activity of selected xanthones.
| Xanthone Derivative | Origin | Microorganism | MIC Value | Reference |
| Synthetic Xanthone XT17 | Synthetic | Gram-positive bacteria | 0.39 µg/mL | |
| Synthetic Xanthone XT17 | Synthetic | Gram-negative bacteria | 3.125 µg/mL | |
| Synthetic Xanthone XT18 | Synthetic | Gram-negative bacteria | 1.56 µg/mL | |
| Synthetic Xanthone 3 | Synthetic | T. rubrum FF5 | 16 µg/mL | [12] |
| Synthetic Xanthone 3 | Synthetic | M. canis FF1 | 16 µg/mL | [12] |
| Synthetic Xanthone 3 | Synthetic | E. floccosum FF9 | 16 µg/mL | [12] |
| Semi-synthetic α-mangostin derivative (I E) | Semi-synthetic | Various bacteria | High activity | [11] |
| Semi-synthetic α-mangostin derivative (I I) | Semi-synthetic | Various fungi | Highest activity | [11] |
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of xanthones.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of xanthones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of xanthone bioactivity.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight[13].
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone derivatives for a specified period (e.g., 24, 48, or 72 hours)[13].
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells[13].
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO)[13].
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.
-
Animal Model: Wistar rats are typically used for this assay[9][14].
-
Compound Administration: The test compounds (xanthones) are administered to the animals, usually intraperitoneally or orally, at a specific dose (e.g., 100 mg/kg)[14].
-
Induction of Inflammation: A short time after compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce localized inflammation and edema[14].
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle and carrageenan).
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Xanthone Dilutions: Two-fold serial dilutions of the xanthone compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard[15].
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension[15].
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria)[15].
-
MIC Determination: The MIC is determined as the lowest concentration of the xanthone at which there is no visible growth (turbidity) of the microorganism[15].
Conclusion
The comparative analysis of synthetic and natural xanthones reveals a rich and diverse landscape of bioactive compounds with significant therapeutic potential. While natural xanthones provide a valuable source of lead compounds, synthetic modifications offer the opportunity to enhance their potency, selectivity, and pharmacokinetic properties. The data presented in this guide underscores the importance of continued research into both natural and synthetic xanthones as promising candidates for the development of new anticancer, anti-inflammatory, and antimicrobial drugs. The detailed experimental protocols provided serve as a foundation for researchers to further explore the fascinating bioactivities of this remarkable class of compounds.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones with Potential Anti-Inflammatory and Anti-HIV Effects from the Stems and Leaves of Cratoxylum cochinchinense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Design and Development of Xanthone Hybrid for Potent Anti-Inflammatory Effects: Synthesis and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Validation of Xanthone Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of xanthones is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and herbal supplements. This guide provides a comparative overview of validated analytical methods for xanthone (B1684191) quantification, drawing upon data from various single-laboratory validation studies to offer an inter-laboratory perspective. The methods compared include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure a method is fit for its intended purpose.[1][2][3][4][5]
Comparison of Quantitative Validation Parameters
The following table summarizes the key performance characteristics of different analytical methods for the quantification of various xanthones, as reported in peer-reviewed literature. This allows for a cross-study comparison of linearity, accuracy, precision, and sensitivity.
| Analytical Method | Analyte(s) | Linearity (Concentration Range, r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | Xanthone (XAN) & 3-Methoxyxanthone (B1606244) (3-MeOXAN) | XAN: 0.4-2.5 µg/mL (r > 0.999)3-MeOXAN: 1.0-5.8 µg/mL (r > 0.999) | XAN: 99.6-102.8%3-MeOXAN: 98.8-102.4% | XAN: 1.2% (Intra-assay)3-MeOXAN: 0.3% (Intra-assay) | Not Reported | Not Reported | [6][7][8] |
| RP-HPLC | Mangiferin (a xanthone glycoside) | > 0.999 | 100.47-100.99% | < 1% (Intra-day and Inter-day) | Not Reported | Not Reported | [9][10] |
| LC-QTOF-MS | α-Mangostin, γ-Mangostin, etc. (6 xanthones) | r² > 0.99 (0.025-50 µg/mL for some) | Not Reported | Not Reported | 0.005-0.5 | 0.025-5 | [11] |
| UPLC-MS/MS | Garcinone C, D, γ-mangostin, α-mangostin, etc. (7 xanthones) | Not explicitly stated, but method validated | 90.34-97.66% | Intra-day: 0.93-3.43%Inter-day: 1.56-3.70% | 0.365-0.674 | 1.095-2.022 | [12] |
| LC-PDA | 3-isomangostin, gartanin, α-mangostin, etc. (6 xanthones) | Linear over two orders of magnitude | 96.58-113.45% | ≤ 4.6% | ≤ 0.248 | Not Reported | [13] |
| UV-Vis Spectrophotometry | Total Xanthones | 0.5-20 µg/mL | 99-104% | Intra-day: 1.1%Inter-day: 1.8% | 0.101-0.124 | 0.307-0.375 | |
| UV-Vis Spectrophotometry | Xanthone | 0.5-4.0 µg/mL (r > 0.999) | 86.5-95.9% | Intra-assay: 0.3-3.0%Intermediate: 1.4-3.1% | Not Reported | Not Reported | [14] |
| UV-Vis Spectrophotometry | Total Xanthone (as α-mangostin) | r = 0.9999 | 95.55% | Intra-day: 0.16-0.34%Inter-day: 0.16-0.35% | 0.35 | 1.15 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are summaries of the experimental protocols for the key quantification methods cited.
1. High-Performance Liquid Chromatography (HPLC)
-
Method for Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules [6][7][8]
-
Chromatographic System: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: Isocratic elution with methanol-water (90:10, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 237 nm.
-
Temperature: Ambient.
-
Run Time: 7 minutes.
-
Validation: Performed according to USP 25 and ICH guidelines for specificity, linearity, accuracy, and precision.
-
-
Method for Mangiferin in Mangifera indica [9][10]
-
Chromatographic System: Reversed-phase HPLC with a Kinetex XB-C18 column.
-
Mobile Phase: Isocratic elution with 0.1% formic acid: acetonitrile (B52724) (87:13, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 256 nm.
-
Temperature: 26°C.
-
Validation: Performed according to ICH guidelines for linearity, precision, accuracy, LOD, LOQ, and robustness.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-QTOF-MS Method for Six Xanthones in Garcinia mangostana [11]
-
Chromatographic System: Liquid chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.
-
Injection Volume: 5 µL.
-
Quantification: Internal standard method was used. Peak identification was based on matching retention times and fragmentation patterns with reference standards.
-
-
UPLC-MS/MS Method for Seven Xanthones in Mangosteen Peel [12]
-
Chromatographic System: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) using a Kinetex C18 column (100 x 4.6 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B129727) (B). The gradient started with 20% A and 80% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
3. UV-Visible Spectrophotometry
-
Method for Total Xanthones in Garcinia mangostana Fruit Rind Extracts
-
Wavelengths for Validation: 243.4 nm, 254 nm, 316.4 nm, and 320 nm.
-
Validation: The method was validated for linearity, precision (intra-day and inter-day), accuracy, LOD, and LOQ.
-
-
Method for Xanthone in Biodegradable Nanoparticles [14]
-
Validation: The spectrophotometric method was validated according to USP 25 and ICH guidelines for specificity, linearity, accuracy, and precision.
-
Visualizing the Validation Workflow and a Relevant Biological Pathway
To further clarify the processes involved in analytical method validation and the potential application of xanthone research, the following diagrams are provided.
Xanthones are investigated for their potential therapeutic effects, which often involve the modulation of cellular signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by a xanthone.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
- 9. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
New Xanthone Isolates: A Comparative Analysis Against Established Antimicrobial Agents
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel compounds with potent and unique mechanisms of action. Xanthones, a class of naturally occurring polyphenolic compounds, have emerged as promising candidates. This guide provides a comprehensive benchmark of new xanthone (B1684191) isolates against well-known antimicrobial agents, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data.
Comparative In Vitro Efficacy
The antimicrobial potential of newly synthesized xanthone derivatives and notable natural isolates has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a direct comparison with standard antibiotics such as Vancomycin (B549263) and Ciprofloxacin.
Gram-Positive Bacteria
A series of novel xanthone derivatives, designated as the XT series, has demonstrated significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, compound XT17 exhibited excellent antibacterial activity, with MIC values as low as 0.39 µg/mL against S. aureus[1]. Another study highlighted the potent anti-MRSA activity of rubraxanthone , with MIC values ranging from 0.31-1.25 µg/mL, surpassing the efficacy of vancomycin in the same study[2]. The natural xanthone, α-mangostin , also showed considerable activity against MRSA with MICs between 1.57-12.5 µg/mL[2].
| Microorganism | New Xanthone Isolates (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | XT17: 0.39[1] | 0.78[1] | 0.5[3] |
| MRSA (N315) | XT17: 0.39[1] | 0.78[1] | - |
| MRSA (NCTC 10442) | XT17: 0.39[1] | 1.56[1] | - |
| MRSA (Clinical Isolate 101) | α-mangostin: 64[3] | - | 128[3] |
| MRSA (various strains) | rubraxanthone: 0.31-1.25[2] | 3.13-6.25[2] | - |
| Microorganism | New Xanthone Isolates (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) |
| Enterococcus faecalis (VRE) | β-mangostin: >200[4] | - | - |
| Bacillus subtilis | Compound I E: (12 mm inhibition at 100 µg/mL) | - | (Zone of inhibition data) |
Note: Some data is presented as zone of inhibition in millimeters (mm) as MIC values were not available in the cited source.
Gram-Negative Bacteria
Historically, the outer membrane of Gram-negative bacteria has posed a significant barrier to the efficacy of many natural products. However, recent structural modifications of the xanthone scaffold have led to derivatives with promising activity against these challenging pathogens. Compound XT17 again showed good activity with an MIC of 3.125 µg/mL against Escherichia coli[1]. Further modifications, as seen in compound XT18 , improved this activity to 1.56 µg/mL[1].
| Microorganism | New Xanthone Isolates (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Escherichia coli (ATCC 25922) | XT17: 3.125[1] | 0.015[3] | >100[1] |
| Escherichia coli (Clinical Isolate 208) | α-mangostin: 512[3] | 64[3] | - |
| Pseudomonas aeruginosa (ATCC 9027) | XT17: 3.125[1] | - | >100[1] |
| Acinetobacter baumannii (ATCC 17978) | XT17: 3.125[1] | 0.78[1] | >100[1] |
| Klebsiella pneumoniae (ATCC 10031) | XT17: 1.56[1] | 0.049[1] | >100[1] |
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following standardized protocols.
Broth Microdilution Assay for MIC Determination
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. A single colony is then used to inoculate a sterile broth medium, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is subsequently diluted to a standardized concentration, typically 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Preparation and Dilution: The test compounds (xanthone isolates and standard antibiotics) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHII).
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is often assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action: A Multifaceted Approach
Recent studies suggest that xanthone derivatives employ a multi-pronged attack on bacterial cells, a highly desirable trait that can circumvent the development of resistance. The primary mechanisms of action identified for potent xanthone derivatives like XT17 involve the disruption of the bacterial cell wall and the inhibition of DNA synthesis[1][5][6].
Disruption of the Bacterial Cell Envelope
Xanthones have been shown to interact with key components of the bacterial cell envelope. In Gram-positive bacteria, they can bind to lipoteichoic acid (LTA), while in Gram-negative bacteria, they interact with lipopolysaccharides (LPS) in the outer membrane[1][6]. This interaction disrupts the integrity of the cell membrane, leading to increased permeability and eventual cell lysis.
Inhibition of DNA Synthesis
Beyond membrane disruption, certain xanthone derivatives have been found to inhibit bacterial DNA synthesis[1][5][6]. Molecular docking studies suggest that these compounds can form stable complexes with bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair[1][5]. This mechanism is analogous to that of fluoroquinolone antibiotics like ciprofloxacin.
Experimental Workflow for Antimicrobial Susceptibility Testing
The process of evaluating the antimicrobial activity of new compounds follows a standardized workflow to ensure reproducibility and comparability of results.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"comparative study of different extraction methods for xanthones"
For researchers, scientists, and drug development professionals, the efficient extraction of xanthones from plant matrices is a critical first step in harnessing their therapeutic potential. This guide provides a comprehensive comparison of various extraction techniques, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Xanthone (B1684191) Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of xanthones. Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.
| Extraction Method | Plant Material | Solvent | Time | Temperature (°C) | Yield | Purity | Reference |
| Maceration | Mangosteen Pericarp | 95% Ethanol | 2 h | Room Temp | 0.0565 mg/g DW | - | |
| Mangosteen Pericarp | 95% Ethanol | 0.5 h | Room Temp | 28.31 mg/g DW | - | [1] | |
| Mangosteen Pericarp | Acetone | 48 h | Room Temp | 32.825 mg/mL | - | [2][3] | |
| Soxhlet Extraction | Mangosteen Pericarp | 95% Ethanol | 2 h | Boiling Point | 0.1221 mg/g DW | - | |
| Mangosteen Pericarp | 95% Ethanol | 0.5 h | Boiling Point | 31.26 mg/g DW | - | [1] | |
| Ultrasound-Assisted Extraction (UAE) | Mangosteen Pericarp | 80% Ethanol | 0.5 h | 33 | 0.1760 mg/g DW | - | |
| Mangosteen Pericarp | Methanol | 30 min | 35 | 93 ppm | - | [4] | |
| Microwave-Assisted Extraction (MAE) | Garcinia mangostana | Ethanol | 2.24 min | - | 75.6 mg/g DM (mangostin) | - | [2] |
| Garcinia mangostana | - | - | - | 75 mg α-mangostin, 16 mg γ-mangostin from 360 mg crude extract | 98.5% (α-mangostin), 98.1% (γ-mangostin) | [5] | |
| Supercritical Fluid Extraction (SFE) | Mangosteen Pericarp | CO₂ with Ethanol | - | 40 | 4.5 x 10⁻⁷ M (α-mangostin) | - | [2] |
| Subcritical Water Extraction | Mangosteen Pericarp | Water | 150 min | 180 | 34 mg/g | - | |
| UAE with Deep Eutectic Solvents (DES) | Mangosteen Pericarp | Choline chloride/1,2-butanediol | 55 min | 45 | 56.76 ± 0.65 mg/g DW | - |
DW: Dry Weight, DM: Dry Matter
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for key xanthone extraction methods.
Maceration Protocol
Maceration is a simple and widely used conventional extraction method.
-
Sample Preparation: The plant material (e.g., mangosteen pericarp) is dried and ground into a fine powder.
-
Extraction: A known weight of the powdered material (e.g., 5 g) is placed in a sealed container with a specific volume of solvent (e.g., 100 mL of 95% ethanol).[1]
-
Incubation: The mixture is left to stand at room temperature for a defined period (e.g., 2 to 48 hours), with occasional agitation.[3]
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude xanthone extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.
-
Sample Preparation: The plant material is dried and coarsely powdered.
-
Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask containing the extraction solvent (e.g., 95% ethanol), a thimble containing the plant material, and a condenser.[1]
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material. Once the thimble is full, the solvent containing the extracted compounds siphons back into the flask. This cycle is repeated for a set duration (e.g., 2 hours).
-
Solvent Evaporation: After extraction, the solvent is evaporated to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: A specific amount of the powdered sample (e.g., 5 g) is mixed with a solvent (e.g., 100 mL of 80% ethanol) in a vessel.
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 40 kHz), temperature (e.g., 33°C), and duration (e.g., 30 minutes).[4]
-
Filtration and Solvent Evaporation: The extract is separated from the solid residue by filtration, and the solvent is removed to yield the final product.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.
-
Sample Preparation: The plant material is dried and ground.
-
Extraction: The sample is mixed with a suitable solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power for a short duration (e.g., 2.24 minutes).[2]
-
Post-Extraction: After cooling, the extract is filtered, and the solvent is evaporated.
Visualizing Workflows and Signaling Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined microwave-assisted extraction and high-speed counter-current chromatography for separation and purification of xanthones from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Cell-Based Assays for Anticancer Screening of Xanthones
Xanthones, a class of heterocyclic compounds found abundantly in nature, have garnered significant interest in oncology research due to their potential as anticancer agents.[1][2] These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key protein kinases, and modulation of critical signaling pathways.[3][4][5] To efficiently screen libraries of xanthone (B1684191) derivatives and identify promising therapeutic candidates, robust and validated cell-based assays are indispensable.
This guide provides a comparative overview of commonly used cell-based assays for cytotoxicity screening, details essential validation parameters, and presents standardized experimental protocols to ensure data reliability and reproducibility for researchers, scientists, and drug development professionals.
Comparison of Key Cell-Based Cytotoxicity Assays
The selection of an appropriate assay is critical for accurately determining the cytotoxic effects of xanthones. The most prevalent methods—MTT, Sulforhodamine B (SRB), and ATP-based luminescence assays—rely on different cellular properties to measure cell viability.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, which is then solubilized and quantified spectrophotometrically.[6][7] | - Widely used and well-documented.[8] - Inexpensive.[9] | - Requires a solubilization step. - Can be affected by compounds that interfere with mitochondrial respiration.[8] - Less sensitive for low cell numbers.[10] |
| SRB Assay | Measures total cellular protein content. The sulforhodamine B dye binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the cell number.[11][12] | - Good linearity and high sensitivity.[13] - Staining is not cell-line dependent.[13] - Stable and non-destructive endpoint.[12] - Cost-effective and suitable for high-throughput screening.[11] | - Requires cell fixation, which can be a source of variability. - Stains recently lysed cells, which could potentially affect results if not handled properly.[13] |
| ATP-Based Assay | Quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells. The assay uses luciferase to catalyze the formation of light from ATP and luciferin; the amount of light produced is directly proportional to the number of viable cells.[10][14] | - High sensitivity; can detect very low cell numbers.[10] - Fast, often a single-step procedure.[14] - Wide dynamic range. | - More expensive than colorimetric assays. - Signal can be transient. - Susceptible to interference from compounds affecting cellular ATP levels. |
Essential Validation Parameters for Screening Assays
Assay validation is crucial to ensure the reliability and robustness of a high-throughput screening (HTS) campaign. Key statistical parameters are used to evaluate the quality and performance of an assay.[15][16]
| Parameter | Formula | Description | Acceptance Criterion |
| Z'-Factor | Z' = 1 - (3σp + 3σn) / |μp - μn| | A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation. It quantifies the separation between the positive (p) and negative (n) controls. | Z' ≥ 0.5 indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) Ratio | S/B = μp / μn | The ratio of the mean signal of the positive control (p) to the mean signal of the negative control (n). It indicates the dynamic range of the assay. | S/B ≥ 10 is generally considered robust, but this can be assay-dependent. |
| Coefficient of Variation (CV) | CV (%) = (σ / μ) * 100 | A measure of the relative variability of the data, expressed as a percentage. It is calculated for both positive (CVp) and negative (CVn) controls. | CV ≤ 20% is generally acceptable for cell-based assays in HTS.[16] |
μ = mean, σ = standard deviation
Quantitative Data: Anticancer Activity of Xanthones
The following table summarizes the cytotoxic activity (IC₅₀ values) of various xanthones against different human cancer cell lines, as determined by cell-based assays. These values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Xanthone Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| α-Mangostin | DLD-1 (Colon) | Not Specified | ~10 | [5] |
| Prenylated Xanthone | A549 (Lung) | Not Specified | 4.84 | [1] |
| Prenylated Xanthone | PC-3 (Prostate) | Not Specified | 6.21 | [1] |
| Prenylated Xanthone | CNE-1 (Nasopharyngeal) | Not Specified | 3.35 | [1] |
| Hydroxyxanthone 3a | MCF-7 (Breast) | MTT | 184 ± 15 | [17] |
| Hydroxyxanthone 3c | WiDr (Colorectal) | MTT | 209 ± 4 | [17] |
| 1,3-dihydroxyxanthone | HeLa (Cervical) | Not Specified | 86 | [18] |
| 1,3-dihydroxyxanthone | WiDr (Colorectal) | Not Specified | 114 | [18] |
| Compound 5a | A549 (Lung) | MTT | Lowest of series | [19] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for the two most common colorimetric assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted for a 96-well plate format.[6][8][20]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the xanthone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8][20]
-
Solubilization : Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the purple formazan crystals.[6][8]
-
Absorbance Measurement : Shake the plate gently for 5-15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ values.
SRB (Sulforhodamine B) Assay Protocol
This protocol is optimized for adherent cells in a 96-well format.[11][21][22]
-
Cell Seeding and Treatment : Follow steps 1-3 as described in the MTT protocol.
-
Cell Fixation : After the incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA. Incubate the plate at 4°C for 1 hour to fix the cells to the plate.[11][21]
-
Washing : Discard the supernatant and wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells. Allow the plates to air dry completely at room temperature.[11][21]
-
Staining : Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21][22]
-
Post-Staining Wash : Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.[11][22] Allow the plates to air dry completely.
-
Solubilization : Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement : Measure the absorbance (OD) at a wavelength of approximately 510 nm or 565 nm using a microplate reader.[11][23]
-
Data Analysis : Calculate the percentage of cell growth for each treatment relative to the vehicle control and determine the IC₅₀ values.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental and biological processes involved in the screening of xanthones.
Caption: General workflow for a cell-based anticancer screening assay.
Caption: Key signaling pathways modulated by xanthones in cancer cells.
Caption: Logical workflow for the validation of a high-throughput screening assay.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. canvaxbiotech.com [canvaxbiotech.com]
Safety Operating Guide
Proper Disposal of 1,5-Dihydroxy-6,7-dimethoxyxanthone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1,5-Dihydroxy-6,7-dimethoxyxanthone, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Requirement | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and lab coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3][4].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Sharps:
-
Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled as hazardous chemical waste[7].
-
2. Labeling of Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label must include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound" (no abbreviations)[4][5]
-
In case of a mixture, list all constituents and their approximate concentrations[5].
-
The date when waste was first added to the container[4].
-
The name and contact information of the principal investigator or responsible person[4].
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory[3].
-
Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks[6].
-
Segregate incompatible waste streams to prevent dangerous reactions[5][8].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[3][4][6].
-
Follow your institution's specific procedures for waste collection requests.
Experimental Protocols and Workflows
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact the EHS office immediately.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE, including gloves, goggles, and a lab coat.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust[1].
-
For liquid spills, use an appropriate absorbent material to contain and clean up the spill.
-
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste[2].
Disposal Workflow Diagram
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Protocol for 1,5-Dihydroxy-6,7-dimethoxyxanthone
Hazard Assessment
Although the specific hazards of 1,5-Dihydroxy-6,7-dimethoxyxanthone are not fully documented, related xanthone (B1684191) compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound. This is based on recommendations for similar chemical compounds.[1][2][3][4]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against dust, splashes, and eye irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | To prevent skin contact, which may cause irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust, which may cause respiratory irritation.[1][3] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
- Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1][3]
- Ensure safety showers and eyewash stations are readily accessible.
2. Procedural Steps for Handling:
- Avoid the formation of dust during handling.[3][4]
- Wash hands thoroughly after handling the compound.[1]
- Avoid contact with skin, eyes, and clothing.[4]
- Do not eat, drink, or smoke in the laboratory.
3. First Aid Measures:
- If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][3]
- In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[1][3]
- If Swallowed: Rinse the mouth with water and consult a physician. Do not induce vomiting.[3]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. Until specific data is available, it should be treated as hazardous chemical waste.[2]
1. Waste Segregation:
- Solid Waste: Collect any solid waste, such as contaminated gloves, filter paper, and weighing boats, in a designated and clearly labeled hazardous waste container.[2]
- Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[2] Do not dispose of it down the drain.[1][2]
- Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container for hazardous chemical waste.[2]
2. Container Management:
- Ensure all waste containers are compatible with the chemical.
- Keep containers tightly closed when not in use.[1][2]
- Label all containers with "Hazardous Waste" and the full chemical name: "this compound".[2]
3. Storage and Disposal:
- Store waste containers in a designated, well-ventilated secondary containment area.
- Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with local, state, and federal regulations.[1][2]
Visualized Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
